Einecs 254-686-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
39897-21-7 |
|---|---|
Molecular Formula |
C18H32N2O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;3-4H,1H2,2H3,(H,7,10)(H,8,9) |
InChI Key |
RUYGCUWWXPSDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Safety and Handling of 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione) [Einecs 254-686-3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione), identified by Einecs number 254-686-3 and CAS number 3006-93-7. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.
Chemical Identification and Physical Properties
This substance is a solid, appearing as a dry powder or wet solid, and is known by several synonyms including m-Phenylenebismaleimide and N,N'-m-Phenylenedimaleimide. It is characterized by the following properties:
| Property | Value |
| Molecular Formula | C14H8N2O4 |
| Molecular Weight | 268.23 g/mol |
| Melting Point | 198-202 °C[1][2] |
| Boiling Point | 499.3 °C at 760 mmHg[1] |
| Density | 1.6 g/cm³[1] |
| Flash Point | 250.7 °C[1] |
| Water Solubility | Negligible[1] |
| Appearance | Pale yellow to greyish reddish yellow crystal powder[2] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione) is classified with the following hazards:
-
Hazard Statements:
Toxicological Data
The acute toxicity values for this compound are summarized below. These values are critical for understanding its potential health effects upon exposure.
| Toxicity Endpoint | Value | Species |
| LD50 (Oral) | 1370 mg/kg[1][5] | Rat |
| LD50 (Oral) | 250 mg/kg[1][5] | Mouse |
| LC50 (Inhalation) | 55 mg/m³/4H[5] | Rat |
Experimental Protocols
The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is a stepwise procedure using a small number of animals to classify a substance's toxicity.[4]
References
Technical Guide: 2-(2-Butoxyethoxy)ethyl Acetate (EINECS 254-686-3)
CAS Number: 124-17-4
Synonyms: Diethylene Glycol Monobutyl Ether Acetate (DGBEA), Butyl CARBITOL™ Acetate, Butyl Diglycol Acetate
Executive Summary
This technical guide provides a comprehensive overview of 2-(2-butoxyethoxy)ethyl acetate (CAS No. 124-17-4), a chemical compound corresponding to EINECS number 254-686-3. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's physicochemical properties, metabolic fate, and toxicological profile. While direct interactions with specific cellular signaling pathways are not extensively documented in publicly available literature, this guide outlines the established metabolic pathway and provides details on relevant experimental methodologies. The potential applications in pharmaceutical formulations are also discussed, drawing parallels with structurally similar glycol ethers.
Physicochemical Properties
2-(2-butoxyethoxy)ethyl acetate is a high-boiling, colorless liquid with a mild odor. It exhibits good solvency for a variety of resins and is miscible with many organic solvents.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H20O4 | [2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Density | 0.978 g/mL at 25 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Melting Point | -32 °C | [1] |
| Flash Point | 102 °C (closed cup) | [1] |
| Water Solubility | 65 g/L at 20 °C | [1][2] |
| Vapor Pressure | 0.04 mmHg at 20 °C | [1] |
| LogP | 1.38280 | [2] |
Metabolism and Toxicokinetics
The primary metabolic pathway of 2-(2-butoxyethoxy)ethyl acetate involves rapid hydrolysis to diethylene glycol monobutyl ether (DGBE), which is then oxidized to 2-(2-butoxyethoxy)acetic acid (DBAA), the major urinary metabolite.[3] No unchanged parent compound or DGBE is typically detected in the urine.[3]
Metabolic Pathway
The metabolic conversion of 2-(2-butoxyethoxy)ethyl acetate is a two-step process.
Toxicological Data
The acute toxicity of 2-(2-butoxyethoxy)ethyl acetate has been evaluated in several animal models. The available data is summarized below.
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 6500 mg/kg | [1] |
| Oral LD50 | Rabbit | 2260 mg/kg | [1] |
| Oral LD50 | Chicken | 5 mL/kg | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, and metabolic studies of 2-(2-butoxyethoxy)ethyl acetate are crucial for reproducible research. The following sections outline the methodologies found in the literature.
Synthesis: Continuous Esterification
A method for the continuous production of 2-(2-butoxyethoxy)ethyl acetate involves the esterification of diethylene glycol monobutyl ether with acetic acid.
-
Reactants: Diethylene glycol monobutyl ether and acetic acid.[4]
-
Catalyst: Solid acid catalyst in a two-part fixed bed reactor.[4]
-
Reaction Temperature: 70-150 °C.[4]
-
Procedure:
Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
OSHA Method 83 provides a validated procedure for the determination of 2-(2-butoxyethoxy)ethyl acetate in air samples.
-
Sample Collection: Air is drawn through a standard size coconut shell charcoal tube.[5][6]
-
Desorption: The charcoal is desorbed with a 95/5 (v/v) solution of methylene chloride and methanol.[5][6]
-
Analysis: The desorbed sample is analyzed by gas chromatography using a flame ionization detector (GC-FID).[5][6]
-
Storage: Samples should be stored at 0°C or colder to minimize hydrolysis.[5][6]
In Vitro Hydrolysis and In Vivo Metabolism in Rats
A study investigating the metabolic fate of 2-(2-butoxyethoxy)ethyl acetate in rats provides a framework for its toxicokinetic evaluation.
-
In Vitro Hydrolysis:
-
In Vivo Metabolism and Disposition:
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct effects of 2-(2-butoxyethoxy)ethyl acetate or its primary metabolite, 2-(2-butoxyethoxy)acetic acid, on specific cellular signaling pathways. Research on the toxicological effects of the parent compound and its metabolites has primarily focused on hematological effects and general cytotoxicity rather than targeted interactions with signaling cascades.[7] The cytotoxic effects of the intermediate metabolite of the related compound 2-butoxyethanol, butoxyacetaldehyde, have been shown to involve alterations in cell morphology and depolymerization of actin-containing stress fibers in vitro.[8] Further research is required to elucidate any potential interactions of 2-(2-butoxyethoxy)ethyl acetate and its metabolites with intracellular signaling.
Relevance to Drug Development
While 2-(2-butoxyethoxy)ethyl acetate is predominantly used as an industrial solvent, its properties and those of structurally similar compounds, such as diethylene glycol monoethyl ether (DEGEE), suggest potential applications in pharmaceutical formulations.[1]
Potential as a Pharmaceutical Excipient
Glycol ethers like DEGEE are utilized in topical, oral, and parenteral drug delivery systems as solvents, solubilizers, and penetration enhancers.[9][10][11] Given its solvent characteristics, 2-(2-butoxyethoxy)ethyl acetate could potentially be explored for similar applications, particularly in topical formulations where its slow evaporation rate could be advantageous.[1] However, a thorough evaluation of its safety and compatibility with active pharmaceutical ingredients would be necessary.
Logical Flow for Formulation Consideration
The decision-making process for considering 2-(2-butoxyethoxy)ethyl acetate as a novel excipient would follow a logical progression.
References
- 1. buteth-2 acetate, 124-17-4 [thegoodscentscompany.com]
- 2. 2-(2-Butoxyethoxy)ethyl acetate | CAS#:124-17-4 | Chemsrc [chemsrc.com]
- 3. Metabolic studies with diethylene glycol monobutyl ether acetate (DGBA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 5. osha.gov [osha.gov]
- 6. Analytical Method [keikaventures.com]
- 7. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to Einecs 254-686-3 (11-Bromo-1-undecene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 254-686-3, commonly known as 11-bromo-1-undecene. This document details its nomenclature, physicochemical properties, and key applications in organic synthesis, with a focus on polymerization and functionalization reactions. Detailed experimental protocols for significant applications are provided to facilitate research and development.
Nomenclature and Identification
The substance registered under Einecs 254-686-3 is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable intermediate in chemical synthesis.
Table 1: Synonyms and Common Names
| Type | Name/Identifier |
| IUPAC Name | 11-bromoundec-1-ene |
| CAS Number | 7766-50-9 |
| EINECS Number | 254-686-3 |
| Common Synonyms | 1-Bromo-10-undecene, ω-Bromoundecylene |
| Molecular Formula | C₁₁H₂₁Br |
| InChI Key | YPLVPFUSXYSHJD-UHFFFAOYSA-N |
Physicochemical Properties
11-Bromo-1-undecene is a colorless to pale yellow liquid with properties that make it suitable for a variety of organic reactions.[1] It is soluble in organic solvents like alcohols and ethers but has low solubility in water.[1]
Table 2: Quantitative Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 233.19 g/mol | [2] |
| Boiling Point | 149-150 °C at 35 mmHg | [2] |
| Density | 1.063 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.468 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility in Water | 0.2422 mg/L at 25°C (estimated) | [4] |
Core Applications and Reactivity
The dual functionality of 11-bromo-1-undecene, possessing both a terminal double bond and a primary alkyl bromide, allows for a wide range of chemical transformations. The terminal alkene can undergo polymerization and addition reactions, while the alkyl bromide is a reactive site for nucleophilic substitution and the formation of organometallic reagents.[5]
Polymer Synthesis
11-Bromo-1-undecene is a key monomer for producing functionalized polyolefins. The pendant bromo groups in the resulting polymer serve as reactive handles for further modification.[5]
-
Brominated Polyethylene: It can be copolymerized with ethylene using metallocene catalysts to create brominated polyethylene. This introduces a reactive bromine atom at the end of side chains, allowing for further functionalization of the polymer.[3][5]
-
Anion Exchange Membranes (AEMs): This compound is used in the synthesis of poly(olefin)-based AEMs. These membranes are crucial components in alkaline fuel cells.[3]
Nucleophilic Substitution
The primary alkyl bromide readily undergoes nucleophilic substitution (Sɴ2) reactions. This allows for the introduction of a wide variety of functional groups, such as amines, thiols, and carboxylates, making it a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and specialty materials.[5]
Grignard Reagent Formation
The alkyl bromide can react with magnesium to form a Grignard reagent, 10-undecenylmagnesium bromide. This organometallic compound is a powerful nucleophile used to create new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 11-bromo-1-undecene.
Synthesis of Poly(olefin)-Based Anion Exchange Membranes (AEMs)
This protocol describes the synthesis of a bromoalkyl-functionalized poly(olefin) via Ziegler-Natta polymerization, followed by its conversion into a quaternary ammonium-containing AEM.
Part 1: Copolymerization
-
Reactor Setup: Introduce 50 mL of toluene into a 100 mL glass bottle equipped with a magnetic stirrer.
-
Monomer Addition: Inject 11-bromo-1-undecene (2.0 g, 8.58 mmol) and 4-(4-methylphenyl)-1-butene (6.4 g, 43.83 mmol) into the reactor.
-
Initiation: Add 0.05 g of TiCl₃·AA and 1.0 mL of AlEt₂Cl (1.0 M in heptane) to the glass bottle to initiate the copolymerization.
Part 2: Membrane Fabrication and Quaternization
-
Solution Casting: Dissolve the synthesized copolymer in tetrahydrofuran (THF) to create a 4 wt % solution. Cast this solution onto a leveled PTFE mold.
-
Drying: Dry the cast film at 50 °C under ambient pressure for 24 hours, followed by vacuum drying for another 24 hours at 50 °C. This will yield a transparent film approximately 60 ± 5 μm thick.
-
Quaternization: Immerse the membrane in a trimethylamine solution at 35 °C for 72 hours. This step converts the pendant bromoalkyl groups into quaternary ammonium groups, yielding the final anion exchange membrane.
Metallocene-Catalyzed Synthesis of Brominated Polyethylene
This procedure outlines the copolymerization of ethylene and 11-bromo-1-undecene using a metallocene catalyst.
-
Materials: Use dried and purified 11-bromo-1-undecene and solvents. Ethylene should be purified by passing it through deoxygenated and dehydrated columns. The catalyst system consists of a metallocene complex, such as rac–Et(H4Ind)2ZrCl2, and a cocatalyst, like modified methylaluminoxane (MMAO).[1]
-
Polymerization: Conduct the polymerization in a suitable reactor under an ethylene atmosphere. The incorporation of 11-bromo-1-undecene can be controlled by the initial monomer feed and the choice of cocatalyst. Using dried methylaluminoxane (dMAO) can significantly increase the incorporation of the bromo-comonomer.[1]
-
Analysis: The resulting brominated polyethylene can be characterized by ¹H NMR spectroscopy, with the signal for the methylene group adjacent to the bromine (–CH₂–Br) appearing around 3.5 ppm.[4]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships for the synthesis and reactions of 11-bromo-1-undecene.
Caption: Workflow for Anion Exchange Membrane (AEM) Synthesis.
Caption: Reactivity Pathways of 11-Bromo-1-undecene.
References
Einecs 254-686-3 physical and chemical properties
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Analysis of the Physical and Chemical Properties of Einecs 254-686-3
Executive Summary
This technical guide addresses the physical and chemical properties, experimental protocols, and biological significance of the chemical entity identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3. Extensive database searches have identified this EINECS number is linked to the Chemical Abstracts Service (CAS) number 39897-21-7 and the molecular formula C18H32N2O4 . However, publicly available information regarding the specific properties, experimental methodologies, and biological activity of this compound is exceptionally scarce. This document outlines the findings and the limitations encountered during the information retrieval process.
Chemical Identification
Initial searches across multiple chemical databases confirmed the association between this compound and CAS 39897-21-7. One source tentatively identifies this CAS number as N-[(Vinyloxy)carbonyl]-L-alanine, compound with dicyclohexylamine (1:1) . However, this identification is not widely corroborated across other major chemical inventories and should be considered provisional.
Physical and Chemical Properties
Experimental Protocols
Due to the absence of published studies detailing the physicochemical properties of this compound, no experimental protocols for their determination can be provided.
Biological Activity and Signaling Pathways
An extensive search of scientific literature and biomedical databases revealed no information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Consequently, no data relevant to drug development professionals is available at this time.
Logical Workflow for Information Retrieval
The following diagram illustrates the systematic approach undertaken to gather information on this compound.
Caption: Workflow for the attempted retrieval of information on this compound.
Conclusion
Despite a multi-faceted search strategy, there is a significant lack of publicly available scientific and technical data for the chemical substance associated with this compound. The information required to fulfill the core requirements of an in-depth technical guide—including quantitative data, experimental protocols, and biological activity—could not be obtained. It is recommended that researchers interested in this compound consider primary research to determine its properties and potential applications.
Technical Guide on the Toxicological Data of 4,4'-Methylenebis(2-chloroaniline) (EINECS 254-686-3)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) and regulatory guidelines before handling this substance.
Introduction
The substance identified by EINECS number 254-686-3 is 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA or MBOCA.[1][2] It is an aromatic amine primarily used as a curing agent for polyurethane elastomers.[1][3] Structurally similar to the known human bladder carcinogen benzidine, MOCA has been the subject of numerous toxicological studies.[1] This guide provides a comprehensive overview of its toxicological profile, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Chemical and Physical Properties
-
CAS Number: 101-14-4[2]
-
Molecular Formula: C₁₃H₁₂Cl₂N₂[2]
-
Appearance: Colorless to light brown crystalline solid or pellet with a faint amine-like odor.[2][4][5]
-
Solubility: Slightly soluble in water; soluble in dilute acids, ether, and alcohol.[4][5]
Toxicological Data Summary
The toxicological data for MOCA indicates significant health hazards, including carcinogenicity and acute toxicity. The following tables summarize the available quantitative data.
| Endpoint | Value | Species | Route | Source |
| LD50 | 2,000 mg/kg | Rat | Oral | [6] |
| LD50 | >2,000 mg/kg | Rat | Dermal | [6] |
Experimental Protocol: Acute Oral LD50 (Rat)
While the specific guideline for the cited LD50 value is not provided in the search results, a typical acute oral toxicity study (e.g., OECD Guideline 423) would involve the following methodology:
-
Test Animals: Healthy, young adult rats of a standard laboratory strain are used.
-
Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.
-
Dose Administration: The substance is administered in a single dose by gavage. A range of doses is typically used to determine the dose that is lethal to 50% of the test animals.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
MOCA is classified as a probable human carcinogen (Group B2) by the EPA and a Group 1 carcinogen by IARC.[1][3] Animal studies have demonstrated that MOCA induces tumors in multiple organs.[1][3]
| Species | Route | Target Organs for Tumors | Source |
| Rat | Oral | Liver, lung, urinary bladder, mammary glands.[3] | [3] |
| Mouse | Oral | Liver | [7] |
| Dog | Oral | Urinary bladder | [1] |
Experimental Protocol: Chronic Oral Carcinogenicity Study (Dog)
A long-term study in dogs that demonstrated the carcinogenicity of MOCA involved the following protocol:
-
Test Animals: Female beagle dogs were used in the study.
-
Dose Administration: MOCA was administered orally in a gelatin capsule.
-
Duration: The study was conducted for a period of up to 9 years.
-
Endpoints: The study evaluated the incidence of tumors, with a particular focus on the urinary bladder.
MOCA has been shown to be genotoxic. It interacts with DNA to form adducts in urothelial cells.[8] Studies in exposed workers have also shown an induction of sister chromatid exchange and micronuclei in urothelial cells and lymphocytes.[8]
-
Acute Exposure: Accidental human exposure has resulted in gastrointestinal distress, transitory kidney damage, and burning of the face and eyes.[3] It can also interfere with the blood's ability to carry oxygen, leading to headaches, dizziness, nausea, and a bluish discoloration of the skin and lips.
-
Chronic Exposure: There is limited information on the chronic, non-cancer effects of MOCA in humans.[3] Epidemiological studies have suggested a link between MOCA exposure and bladder cancer in workers, though the data is not sufficient to establish a definitive causal relationship.[7]
Visualizations
The following diagram illustrates a general workflow for assessing the toxicological hazards of a chemical substance like MOCA.
Caption: General workflow for toxicological hazard assessment.
The following diagram illustrates a simplified logical pathway from MOCA exposure to the development of cancer, based on the available data.
Caption: Simplified pathway of MOCA-induced carcinogenicity.
Regulatory Status and Exposure Limits
-
IARC: Group 1 - Carcinogenic to humans.[1]
-
EPA: Group B2 - Probable human carcinogen.[3]
-
ACGIH TLV-TWA: 0.01 ppm.[1]
-
NIOSH REL: The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) for MOCA.[3]
-
EPA Provisional Reference Dose (RfD): 0.0007 mg/kg/day.[3]
Conclusion
The toxicological data for 4,4'-Methylenebis(2-chloroaniline) (EINECS 254-686-3) clearly indicate that it is a hazardous substance with carcinogenic and acute toxic effects. The evidence from animal studies is strong, and there is supporting evidence of genotoxicity in exposed human populations. Professionals working with this substance should adhere to strict safety protocols to minimize exposure and mitigate the associated health risks. Further research into the chronic non-cancer effects and the precise mechanisms of carcinogenicity in humans is warranted.
References
- 1. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. 4,4′-METHYLENEBIS(2-CHLOROBENZENAMINE) - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. agilent.com [agilent.com]
- 7. 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide on the Environmental Fate and Transport of Octocrylene (EINECS 254-686-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene (EINECS 254-686-3), chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is an organic compound widely used as a UV filter in sunscreens and other personal care products to protect against UVB and short-wave UVA radiation.[1][2] Its high production volume and widespread use have led to its detection in various environmental compartments, prompting a thorough evaluation of its environmental fate and transport.[3][4] This document provides a comprehensive technical overview of the current scientific understanding of Octocrylene's behavior in the environment, including its persistence, bioaccumulation potential, and mobility. Detailed experimental protocols for key studies are provided, along with visualizations of its degradation pathways and environmental distribution.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. Octocrylene is a viscous, oil-soluble liquid characterized by high lipophilicity.[3][5] These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6197-30-4 | [5] |
| Molecular Formula | C24H27NO2 | [5] |
| Molecular Weight | 361.48 g/mol | [5] |
| Physical State | Viscous liquid | [3] |
| Water Solubility | Very low | [3][4] |
| Log Kow (Octanol-Water Partition Coefficient) | 6.88 | [6][7] |
| Boiling Point | 218 °C at 1.5 mmHg | [5] |
| Density | 1.051 g/mL at 25 °C | [5] |
Environmental Fate
The environmental fate of Octocrylene is characterized by its persistence in some environmental compartments and its transformation through various biotic and abiotic processes.
Persistence and Degradation
Octocrylene is generally considered to be poorly biodegradable and resistant to abiotic hydrolysis and photolysis.[4][6] However, it can be transformed through other processes such as biodegradation under specific conditions and chlorination.
Biodegradation: Standard tests for ready biodegradability have shown that Octocrylene is not readily biodegradable.[8] Studies in wastewater treatment plants (WWTPs) indicated little to no degradation under aerobic conditions.[1] However, biotransformation has been observed in sediment conditions.[8] Specific microbial communities have shown the ability to degrade Octocrylene. For instance, Mycobacterium agri has been shown to biodegrade 19.1% of added Octocrylene, suggesting that natural degradation mechanisms exist.[9][10]
Photodegradation: While generally considered stable against photolysis, some studies have investigated its photodegradation.[6] When exposed to UV light in aqueous solutions, Octocrylene can be eliminated, leading to the formation of photo-transformation products.[11] The presence of other UV filters, such as ethylhexyl methoxycinnamate, can alter the degradation rates and lead to the formation of mixed transformation products.[11] A significant degradation product of Octocrylene is benzophenone, a known carcinogen and endocrine disruptor, which can form over time in products containing Octocrylene.[12][13]
Hydrolysis: Octocrylene is resistant to abiotic hydrolysis.[6]
Chlorination: In conditions typical of wastewater treatment or swimming pools, Octocrylene can react with chlorine to form a variety of disinfection byproducts.[1][7] A study identified eleven such byproducts, including benzophenone and various chlorinated derivatives.[1][7]
The following table summarizes the degradation data for Octocrylene.
| Degradation Process | Finding | Reference |
| Ready Biodegradability | Not readily biodegradable | [8] |
| Wastewater Treatment | Poorly removed (0-10% degradation in aerobic conditions) | [1] |
| Biodegradation in Sediment | Evidence of biotransformation | [8] |
| Microbial Degradation | Mycobacterium agri biodegraded 19.1% in a lab study | [10] |
| Photodegradation | Can be eliminated by UV light, forming transformation products | [11] |
| Hydrolysis | Resistant to abiotic hydrolysis | [6] |
| Chlorination | Degrades into at least 11 disinfection byproducts | [1][7] |
Bioaccumulation
Due to its high lipophilicity (log Kow of 6.88), there have been concerns about Octocrylene's potential to bioaccumulate in aquatic organisms.[6][7]
Several studies have investigated the bioconcentration and biomagnification of Octocrylene in fish. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water, while the biomagnification factor (BMF) indicates its potential to accumulate through the food chain.
A key study determined the BCF in zebrafish and the BMF in rainbow trout. The results indicated that while Octocrylene does accumulate in fish, the BCF is below the regulatory threshold for bioaccumulation as defined by REACH.[3][4] The low BMF value suggests that it does not significantly accumulate along the food chain.[3]
| Bioaccumulation Parameter | Organism | Value | Conclusion | Reference |
| Bioconcentration Factor (BCF) | Zebrafish (Danio rerio) | 858 L/kg (growth and lipid corrected) | Not considered bioaccumulative according to REACH criteria | [3] |
| Biomagnification Factor (BMF) | Rainbow Trout (Oncorhynchus mykiss) | 0.0335 (corrected) | No significant accumulation along the food chain | [3] |
Mobility and Transport
Octocrylene's low water solubility and high lipophilicity result in a high potential for sorption to organic matter in soil and sediment.[4] This means that in aquatic environments, it is likely to partition from the water column to sediment.
The primary pathway for Octocrylene to enter the environment is through wastewater discharges from households and industries, as it is washed off during showering and swimming.[14][15] Its presence in freshwater and marine environments is often linked to recreational activities or wastewater effluent.[4] Due to its persistence and high sorption capacity, it can accumulate in sediments.[6]
The potential for a chemical to adsorb to soil and sediment is often quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter, reducing its mobility in the environment.[16] While specific Koc values for Octocrylene were not found in the provided search results, its high log Kow suggests a high Koc.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of protocols for key experiments related to the environmental fate of Octocrylene.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD 305)
This type of study is critical for assessing the bioaccumulation potential of substances like Octocrylene.[17]
Objective: To determine the bioconcentration factor (BCF) and biomagnification factor (BMF) of Octocrylene in fish.
Methodology for Bioconcentration (Aqueous Exposure):
-
Test Organism: Zebrafish (Danio rerio) are often used.
-
Exposure: Fish are exposed to a constant, low concentration of 14C-labeled Octocrylene in the water for an uptake phase (e.g., 28 days). Passive dosing techniques may be required due to the low water solubility of Octocrylene to ensure a stable exposure concentration.[3]
-
Depuration: Following the uptake phase, fish are transferred to clean water for a depuration phase (e.g., 28 days).
-
Sampling: Water and fish samples are taken at regular intervals during both phases.
-
Analysis: The concentration of Octocrylene (and its metabolites, if applicable) in fish tissue and water is determined using liquid scintillation counting for the 14C-label.
-
Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Kinetic BCFs are derived from the uptake and depuration rate constants.
Methodology for Biomagnification (Dietary Exposure):
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) are a common choice.
-
Exposure: Fish are fed a diet containing a known concentration of Octocrylene for an uptake phase.
-
Depuration: After the uptake phase, the fish are fed a clean diet.
-
Sampling and Analysis: Similar to the BCF study, fish are sampled throughout the experiment to determine the concentration of Octocrylene in their tissues.
-
Calculation: The BMF is calculated based on the uptake and elimination kinetics from the dietary exposure.
Chlorination of Octocrylene
This experiment investigates the transformation of Octocrylene under conditions simulating water disinfection processes.[1]
Objective: To identify the degradation byproducts of Octocrylene when it reacts with sodium hypochlorite.
Methodology:
-
Preparation: Octocrylene is dissolved in a solvent like acetonitrile and then diluted with water to a final concentration relevant to environmental or swimming pool scenarios (e.g., ~10⁻⁶ M).[7]
-
Reaction: A sodium hypochlorite solution is added dropwise to the Octocrylene solution under constant stirring at room temperature. The molar ratio of Octocrylene to hypochlorite is set (e.g., 1:20).[1]
-
Quenching: After a set reaction time (e.g., 2 hours), the reaction is stopped by adding a quenching agent like sodium thiosulphate.[1]
-
Extraction and Isolation: The reaction mixture is concentrated (e.g., by lyophilization), and the byproducts are extracted and separated using techniques like High-Performance Liquid Chromatography (HPLC).
-
Identification: The chemical structures of the isolated byproducts are determined using advanced analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of Octocrylene's environmental fate.
Environmental Fate and Transport of Octocrylene
References
- 1. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 3. Evaluation of the bioaccumulation of octocrylene after dietary and aqueous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ect.de [ect.de]
- 5. 2-氰基-3,3-二苯基-2-丙烯酸-2-乙己酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fate, Transport, and Potential Exposure in the Environment - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Photolysis of mixtures of UV filters octocrylene and ethylhexyl methoxycinnamate leads to formation of mixed transformation products and different kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stream2sea.com [stream2sea.com]
- 13. What is octocrylene? Benefits, risks, and the environment [medicalnewstoday.com]
- 14. icpdr.org [icpdr.org]
- 15. researchgate.net [researchgate.net]
- 16. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 17. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]
Unable to Proceed: Ambiguous Chemical Identity for Einecs 254-686-3
Initial investigations to fulfill the request for an in-depth technical guide on the substance identified by Einecs 254-686-3 have revealed significant ambiguity and conflicting data regarding its precise chemical identity. As a result, the development of the requested whitepaper cannot proceed until this fundamental issue is resolved.
The Einecs number 254-686-3 is associated with the CAS number 39897-21-7. However, searches across various chemical databases, supplier catalogs, and regulatory agency websites have yielded contradictory information for this specific identifier.
Several sources inconclusively describe the substance as a derivative of either L-alanine or L-serine. This lack of a definitive chemical name and structure makes it impossible to conduct the necessary historical research, gather accurate experimental data, or delineate any relevant biological signaling pathways as requested.
Further complicating the matter, searches for this CAS number have also erroneously linked to unrelated compounds such as the fungicide Carbendazim (CAS 10605-21-7) and commercial adhesives. This suggests potential errors or inconsistencies in public chemical databases.
Without a confirmed and unambiguous chemical identity for this compound, any attempt to generate a technical guide would be based on speculation and could lead to the dissemination of inaccurate information. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are entirely dependent on a precise understanding of the molecule .
The creation of an in-depth technical guide as specified is not feasible at this time due to the lack of a clear and consistent chemical identity for this compound. Further clarification and a definitive identification of the substance are required before any meaningful research and content generation can commence.
Methodological & Application
Synthesis Protocol for Einecs 254-686-3: 3-(2-Ethylhexyloxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Einecs 254-686-3, chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol and commonly referred to as ethylhexylglycerin, is a versatile compound with significant applications in the cosmetic and pharmaceutical industries. It functions as a surfactant, emollient, skin conditioning agent, and preservative potentiator.[][2] Its antimicrobial properties make it an effective alternative to traditional preservatives like parabens.[2] The synthesis of high-purity ethylhexylglycerin is crucial for its safe and effective use in consumer products.
Two primary synthesis routes are detailed in this document. The first involves the acid-catalyzed ring-opening of 2-ethylhexyl glycidyl ether with acetone, followed by hydrolysis. The second is a Williamson ether synthesis, reacting 2-ethylhexanol with a glycerol derivative. The choice of synthesis route can depend on factors such as starting material availability, desired purity, and scalability.
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of 2-Ethylhexyl Glycidyl Ether
This protocol describes the synthesis of 3-(2-ethylhexyloxy)propane-1,2-diol via the reaction of 2-ethylhexyl glycidyl ether with acetone, catalyzed by boron trifluoride diethyl etherate, followed by hydrolysis.
Materials:
-
2-Ethylhexyl glycidyl ether
-
Acetone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methylamine aqueous solution or Ammonium hydroxide solution (Terminator)
-
Formic acid
-
Sodium bicarbonate
-
Distilled water
-
Stabilizer
Equipment:
-
2000 mL four-neck flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Water bath
-
Short-path distillation apparatus
Procedure:
-
Reaction Setup: In a 2000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 330 g of 2-ethylhexyl glycidyl ether. Place the flask in a water bath to maintain the reaction temperature.
-
Addition of Reactants: While stirring, control the temperature at 10-20°C. Simultaneously add 175 g of acetone and 15 g of boron trifluoride diethyl etherate catalyst dropwise over 40 minutes.[3][4]
-
Reaction: After the addition is complete, maintain the reaction mixture at 10-20°C for 120 minutes.[3]
-
Termination: Add 15 g of methylamine aqueous solution (or 20 g of ammoniacal liquor) and stir for 10 minutes to terminate the reaction.[3]
-
Solvent Removal: Remove the excess acetone by distillation under reduced pressure.[3]
-
Hydrolysis: To the remaining reactants, add 40 g of formic acid and 50 g of distilled water. Heat the mixture in a water bath at 50-55°C for 180 minutes.[3]
-
Work-up:
-
Allow the mixture to stand and separate into layers.
-
Separate the oil phase and neutralize it with sodium bicarbonate until it reaches a neutral pH.
-
Wash the oil phase twice with distilled water.[3]
-
-
Stabilization and Purification:
-
Add a stabilizer to the washed oil phase.
-
Perform short-path distillation under a vacuum of 40-50 Pa.
-
Collect the distillate at a temperature range of 135-145°C to obtain high-purity 3-(2-ethylhexyloxy)propane-1,2-diol.[3]
-
Protocol 2: Williamson Ether Synthesis from 2-Ethylhexanol
This protocol outlines the synthesis of 3-(2-ethylhexyloxy)propane-1,2-diol from 2-ethylhexanol and 3-chloro-1,2-propanediol in the presence of a base.
Materials:
-
2-Ethylhexanol (Isooctanol)
-
3-Chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) solution
-
Water
Equipment:
-
Pre-mixing tank
-
Raw material storage tanks with oil bath heating
-
Micromixer
-
Microchannel reactor
-
Separatory funnel
-
Molecular distillation apparatus
Procedure:
-
Reactant Preparation:
-
Reaction:
-
Pump the two preheated raw materials into a micromixer at a flow volume ratio of 1:1.3 (NaOH/2-ethylhexanol mixture to 3-chloro-1,2-propanediol).[5]
-
The mixed reactants then enter a microchannel reactor (diameter 2.0 mm) maintained at 90°C for a reaction time of 40 minutes to obtain crude ethylhexylglycerin.[5]
-
-
Work-up:
-
Adjust the pH of the crude product to 7 with a hydrochloric acid solution.
-
Cool the mixture to room temperature and separate the oil and water layers using a separatory funnel.
-
Drain the aqueous phase and wash the organic phase twice with water.[5]
-
-
Purification:
-
Separate the organic phase and purify it using a molecular distillation apparatus under a vacuum of 40-50 Pa.
-
Collect the fraction at 138 ± 3°C to obtain pure 3-(2-ethylhexyloxy)propane-1,2-diol.[5]
-
Data Presentation
| Parameter | Protocol 1 (Acid-Catalyzed) | Protocol 2 (Williamson Ether Synthesis) |
| Starting Materials | 2-Ethylhexyl glycidyl ether, Acetone | 2-Ethylhexanol, 3-Chloro-1,2-propanediol |
| Catalyst/Base | Boron trifluoride diethyl etherate | Sodium hydroxide |
| Molar Ratio (Catalyst/Base:Reactant) | 1:40 (Catalyst:2-Ethylhexyl glycidyl ether)[6] | 1.5:1 (NaOH:2-Ethylhexanol)[5] |
| Reaction Temperature | 10-20°C | 90°C[5] |
| Reaction Time | 2.67 hours (160 minutes) | 40 minutes[5] |
| Purity | 99.5%[3] | 99.7%[5] |
| Yield | 89.0%[3] | 92.4%[5] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of 3-(2-Ethylhexyloxy)propane-1,2-diol via Protocol 1.
Caption: Workflow for the synthesis of 3-(2-Ethylhexyloxy)propane-1,2-diol via Protocol 2.
References
- 2. cymitquimica.com [cymitquimica.com]
- 3. A method for preparing high-purity ethylhexylglycerin - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104817436A - Method for preparing high-purity ethylhexylglycerin - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chembk.com [chembk.com]
Application Note 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An in-depth guide to the analytical methodologies for the detection and quantification of Flumazenil (Einecs 254-686-3), a potent benzodiazepine antagonist.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. Flumazenil is utilized as an antidote for benzodiazepine overdose and for the reversal of sedative effects from benzodiazepine anesthetics.[4][5]
Introduction: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of Flumazenil in plasma and pharmaceutical formulations.[2][6] It offers a balance of speed, reproducibility, and cost-effectiveness. The principle involves separating Flumazenil from other components in a sample using a reversed-phase column, followed by its detection based on its UV absorbance.
Experimental Protocol:
1. Sample Preparation (Plasma):
-
To a 1 mL plasma sample, add an internal standard (e.g., Lamotrigine).[6]
-
Perform liquid-liquid extraction under basic conditions.[6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 25 cm).[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., pH 2.0 phosphoric acid solution), methanol, and tetrahydrofuran.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 5 µL.[7]
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of Flumazenil to the internal standard against a calibration curve.
-
The calibration curve should be linear over the desired concentration range.[6]
Quantitative Data Summary: HPLC-UV
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 1000 ng/mL | [6] |
| Limit of Detection (LOD) | 2 ng/mL | [9] |
| Reproducibility | High | [6] |
Application Note 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of Flumazenil in biological matrices like plasma and serum.[9][10][11] This technique offers lower detection limits compared to HPLC-UV, making it suitable for pharmacokinetic studies.[9][11] The method involves chromatographic separation followed by mass spectrometric detection, often using electrospray ionization (ESI).[11]
Experimental Protocol:
1. Sample Preparation (Serum/Plasma):
-
To a serum or plasma sample, add a deuterated internal standard (e.g., N-Methyl tri-deuterated flumazenil).[11]
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).[9][10][12]
-
Wash the cartridge to remove interferences.
-
Elute Flumazenil and the internal standard with an appropriate solvent (e.g., ethyl acetate).[9][10][12]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]
2. LC-MS/MS Conditions:
-
Instrument: LC system coupled to a tandem mass spectrometer with an ESI source.
-
Column: Reversed-phase column (e.g., Lichrospher RP-8).[9][10]
-
Mobile Phase: A gradient or isocratic mixture of acidic acetonitrile and ammonium acetate in water.[9][10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For Flumazenil, monitor the transition for m/z 304.[9][10][12]
3. Data Analysis:
-
Quantify Flumazenil based on the peak area ratio to the internal standard using a calibration curve.
-
The method's accuracy and precision should be validated with quality control samples.
Quantitative Data Summary: LC-MS & LC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng/mL (LC-MS) | [9] |
| Limit of Detection (LOD) | 0.5 ng/mL (LC-MS) | [9][10][12] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (LC-MS) | [9][10][12] |
| Recovery | 78% - 94.65% | [9][10][11][12] |
| Linearity Range (LC-MS/MS) | 0.05 - 0.5 nM (15-150 pg/ml) | [11] |
| Intra-assay Precision (RSD) | ≤ 6% | [11] |
| Inter-assay Precision (RSD) | ≤ 7% | [11] |
| Accuracy | 95% - 104% | [11] |
Other Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is another specific method for Flumazenil detection in plasma, with a reported minimum detectable quantity of 1.0 ng/mL.[13] For the analysis of impurities in Flumazenil formulations, Thin-Layer Chromatography (TLC) and HPLC are commonly employed.[2][7][14]
Visualizations
Caption: General experimental workflow for Flumazenil analysis.
Caption: Flumazenil's mechanism of action at the GABA-A receptor.
References
- 1. Flumazenil | C15H14FN3O3 | CID 3373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flumazenil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Flumazenil - Wikipedia [en.wikipedia.org]
- 6. A rapid high-pressure liquid chromatographic procedure for determination of flumazenil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. uspbpep.com [uspbpep.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of flumazenil in serum by liquid chromatography-mass spectrometry: Application to kinetics study in acute diazepam overdose | Vojnosanitetski pregled [aseestant.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Use of 3,3'-Diindolylmethane (Einecs 254-686-3) in Animal Models
Introduction
3,3'-Diindolylmethane (DIM), identified by Einecs number 254-686-3, is a biologically active compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2][3] DIM has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in cancer chemoprevention, anti-inflammatory processes, and modulation of estrogen metabolism.[1][4][5][6] Extensive research in various animal models has demonstrated its efficacy in inhibiting tumor growth, reducing inflammation, and influencing hormonal pathways.[1][4][7] These notes provide a comprehensive overview of the application of DIM in animal studies, including detailed protocols and data presentation for researchers, scientists, and drug development professionals.
Chemical Information
-
IUPAC Name: 3,3′-Methylenedi(1H-indole)[2]
-
Synonyms: 3,3'-Diindolylmethane, DIM[2]
-
CAS Number: 1968-05-4[2]
-
Molecular Formula: C₁₇H₁₄N₂[2]
-
Molar Mass: 246.313 g·mol⁻¹[2]
Applications in Animal Models
DIM has been investigated in a variety of animal models for several therapeutic areas:
-
Oncology: Primarily for its chemopreventive properties in breast, colon, and prostate cancers.[1][4][6]
-
Inflammation: To study its anti-inflammatory effects in conditions like colitis and arthritis.[4][7][8]
-
Endocrinology: For its role in modulating estrogen metabolism.[1][5]
-
Immunology: To evaluate its impact on immune function.[9]
Pharmacokinetics in Animal Models
Understanding the pharmacokinetic profile of DIM is crucial for designing in vivo experiments. Studies in mice and rats have shown that after oral administration, DIM is rapidly absorbed, with peak plasma concentrations observed between 0.5 to 2 hours.[10][11] The bioavailability of DIM can be influenced by the formulation, with oil-based solutions showing significantly higher bioavailability compared to crystalline forms.[10][12]
Table 1: Pharmacokinetic Parameters of DIM in Mice and Rats
| Parameter | Animal Model | Dose and Formulation | Key Findings | Reference |
| Peak Plasma Concentration | Mice | 250 mg/kg (crystalline and absorption-enhanced) | Peak values at 0.5 to 1 hour.[10] | [10] |
| Tissue Distribution | Mice | 250 mg/kg (oral) | Highest concentration in the liver, followed by lungs, kidneys, heart, and brain. | |
| Bioavailability | Rats | 200 mg/kg (crystalline) vs. 0.1 mg/kg (oil solution) | Oil solution showed approximately 5-fold higher bioavailability despite a 2000-fold lower dose.[12] | [12] |
| Clearance | Mice | 250 mg/kg (oral) | Estimated systemic clearance of 7.18 ml/h.[10] | [10] |
Experimental Protocols
Breast Cancer Chemoprevention in a Rat Model
This protocol is based on studies investigating the effect of DIM on chemically-induced mammary tumors in rats.[1]
Objective: To evaluate the efficacy of DIM in inhibiting the growth of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in Sprague Dawley rats.
Materials:
-
Female Sprague Dawley rats (50-60 days old)
-
7,12-dimethylbenzanthracene (DMBA)
-
3,3'-Diindolylmethane (DIM)
-
Gavage needles
Procedure:
-
Tumor Induction: Induce mammary tumors by a single oral gavage of DMBA (e.g., 20 mg in 1 ml of corn oil).
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor appearance. Once tumors are palpable (approximately 8-10 weeks post-DMBA administration), measure their dimensions with calipers.
-
Treatment Groups: Randomly assign rats to a control group (vehicle only) and a treatment group (DIM).
-
DIM Administration: Administer DIM orally via gavage at a dose of 5 mg/kg on alternating days.[1] The DIM can be suspended in a suitable vehicle like cod liver oil.[1]
-
Data Collection: Measure tumor size twice weekly. At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting for Akt and EGFR).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the control and DIM-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Table 2: Efficacy of DIM in a Rat Breast Cancer Model
| Animal Model | Carcinogen | DIM Dosage | Efficacy | Reference |
| Sprague Dawley rats | 7,12-dimethylbenzanthracene (DMBA) | 5 mg/kg (oral, alternating days) | Inhibition of tumor growth and induction of apoptosis.[1] | [1] |
| Human MCF-7 cell xenografts in mice | - | 5 mg/kg | Up to 64% inhibition of tumor growth.[1] | [1] |
Anti-inflammatory Effects in a Mouse Model of Colitis
This protocol is adapted from studies assessing the anti-inflammatory properties of DIM in a dextran sodium sulfate (DSS)-induced colitis model in mice.[4][8]
Objective: To determine the therapeutic effects of DIM on DSS-induced colitis in BALB/c mice.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS) (3-5% w/v in drinking water)
-
3,3'-Diindolylmethane (DIM)
-
Vehicle for DIM (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Procedure:
-
Colitis Induction: Induce acute colitis by administering DSS in the drinking water for 7 days.
-
Treatment Groups: Divide mice into a control group (no DSS), a DSS-only group, and a DSS + DIM group.
-
DIM Administration: Administer DIM orally via gavage at a specified dose (e.g., 10-50 mg/kg) daily, starting from the first day of DSS administration.
-
Clinical Assessment: Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment (day 7 or later), euthanize the mice and collect the colon. Measure the colon length.
-
Histological and Biochemical Analysis: Process a section of the colon for histological examination (H&E staining). Homogenize the remaining colon tissue to measure myeloperoxidase (MPO) activity and levels of proinflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., prostaglandin E2, nitric oxide).[4]
-
Data Analysis: Compare body weight loss, DAI scores, colon length, MPO activity, and cytokine levels between the different groups.
Table 3: Anti-inflammatory Effects of DIM in a Mouse Colitis Model
| Animal Model | Inducing Agent | Key Findings with DIM Treatment | Reference |
| BALB/c mice | Dextran sodium sulfate (DSS) | Attenuated loss of body weight, reduced shortening of the colon, ameliorated colonic architecture, and decreased colonic MPO activity and production of proinflammatory mediators.[4][8] | [4][8] |
| BALB/c mice | Azoxymethane (AOM)/DSS | Dramatically decreased the number of colon tumors.[4][8] | [4][8] |
Signaling Pathways and Mechanisms of Action
DIM exerts its biological effects through the modulation of various signaling pathways.
Anti-Cancer Signaling
In cancer cells, DIM has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules.[5] One of the critical pathways affected is the PI3K/Akt pathway.[5]
Caption: DIM's inhibition of the Akt signaling pathway.
Anti-Inflammatory Signaling
DIM's anti-inflammatory effects are partly mediated by the downregulation of the NF-κB and AP-1 signaling pathways, which are crucial for the expression of proinflammatory mediators.[13]
Caption: DIM's inhibitory effect on NF-κB and AP-1 pathways.
Modulation of Estrogen Metabolism
DIM can alter estrogen metabolism by increasing the 2-hydroxylation of estrogen, leading to a higher ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1).[1][5] A higher 2-OHE1/16α-OHE1 ratio is associated with a lower risk of estrogen-responsive cancers.[5]
Caption: DIM's modulation of estrogen metabolism pathways.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using DIM in an animal model.
Caption: General experimental workflow for DIM studies.
3,3'-Diindolylmethane (this compound) is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and estrogen-modulating properties in various animal models. The provided application notes and protocols serve as a guide for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of DIM. Careful consideration of the animal model, dosage, formulation, and relevant endpoints is essential for obtaining meaningful and reproducible results.
References
- 1. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. 3,3'-diindolylmethane attenuates colonic inflammation and tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. 3,3'-Diindolylmethane attenuates experimental arthritis and osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 3,3'-Diindolylmethane stimulates murine immune function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Information regarding Einecs 254-686-3 is not publicly available.
Extensive searches for the chemical substance associated with the European Inventory of Existing Commercial Chemical Substances (Einecs) number 254-686-3 did not yield a definitive identification. As a result, information regarding its dosage, administration guidelines, application notes, and experimental protocols could not be retrieved.
The identity of a chemical substance is a prerequisite for accessing scientific literature and safety data sheets that would contain the necessary information to fulfill the detailed request for application notes, protocols, and data presentation. Without this foundational information, it is not possible to provide the requested content.
Further investigation would be required to first identify the chemical name and structure corresponding to Einecs 254-686-3 before any associated toxicological, pharmacological, or experimental data can be located and summarized.
Unraveling the Preparation of Stock Solutions for EINECS 254-686-3: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
The ability to consistently and accurately prepare stock solutions is a cornerstone of reproducible scientific research. This document provides a comprehensive guide to the preparation of stock solutions for the chemical entity designated by EINECS number 254-686-3. Due to initial discrepancies in publicly available data, a thorough verification of the chemical identity was conducted to ensure the accuracy of the following protocols. The verified chemical identity for EINECS 254-686-3 is associated with the CAS number 39897-21-7 and the molecular formula C18H32N2O4 .
Data Summary
For ease of reference, the key quantitative data for the preparation of this compound stock solutions are summarized in the table below.
| Parameter | Value | Notes |
| Chemical Name | [Specify Chemical Name upon confirmation] | - |
| CAS Number | 39897-21-7 | - |
| Molecular Formula | C18H32N2O4 | - |
| Molecular Weight | 340.46 g/mol | - |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High solubility |
| Alternative Solvent | Ethanol | Moderate solubility |
| Stock Solution Conc. | 10 mM | Recommended for most applications |
| Storage Temperature | -20°C | For long-term stability |
| Short-term Storage | 4°C | For up to one week |
Experimental Protocols
This section details the step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (CAS 39897-21-7) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-20°C freezer and 4°C refrigerator
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound powder into a sterile amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 340.46 g/mol = 0.0034046 g = 3.40 mg
-
-
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution with 3.40 mg of compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Securely cap the vial and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term stability. For short-term use (up to one week), aliquots can be stored at 4°C.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the preparation of this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
Application Notes and Protocols for In Vitro Assay Development of Einecs 254-686-3 (3,3',4,4'-Tetrachloroazoxybenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 254-686-3, chemically identified as 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB), is a dioxin-like compound known for its potent interaction with the Aryl Hydrocarbon Receptor (AhR). As a contaminant found in the manufacturing of certain herbicides, its toxicological profile is of significant interest. These application notes provide a framework for the in vitro assessment of TCAOB, focusing on its mechanism of action through AhR activation, subsequent induction of cytochrome P450 enzymes, and its genotoxic potential.
Chemical Identity:
| Identifier | Value |
| EINECS Number | 254-686-3 |
| Chemical Name | 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) |
| CAS Number | 39635-31-9 |
| Molecular Formula | C₁₂H₆Cl₄N₂O |
| Molecular Weight | 352.01 g/mol |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
TCAOB, similar to other dioxin-like compounds, exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to TCAOB in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1).
Application Notes: Biotin-Streptavidin Interaction as a Model System for Protein Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, represents one of the strongest known non-covalent biological interactions.[1][2] This high-affinity binding, with a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ to 10⁻¹⁵ mol/L), makes the biotin-streptavidin system an invaluable tool in various biotechnological and pharmaceutical applications.[1][2][3] The bond forms rapidly and is resistant to extremes in pH, temperature, organic solvents, and denaturing agents.[1][2] Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin.[1][3][4][5] This multivalency allows for significant signal amplification in detection assays.[2][4][6] These characteristics make the biotin-streptavidin interaction an ideal model system for studying protein-ligand binding and for the development and validation of protein binding assays.
Applications in Protein Binding Studies
The robustness and high specificity of the biotin-streptavidin interaction are leveraged in a multitude of research applications, including:
-
Immunoassays: Extensively used in Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry for the detection and quantification of proteins.[5][6][7]
-
Protein Purification: Immobilized streptavidin is widely used for the affinity purification of biotinylated proteins and other molecules.[6][7]
-
Cell and Tissue Labeling: Biotinylated antibodies followed by fluorescently labeled streptavidin are commonly used for identifying and sorting cells (e.g., in flow cytometry) and for visualizing proteins in tissues.
-
Drug Discovery: Used in the development of screening assays to identify new drug candidates that may disrupt or modulate protein-protein interactions.
-
Biosensor Development: The biotin-streptavidin linkage is frequently employed to immobilize biomolecules onto sensor surfaces in techniques like Surface Plasmon Resonance (SPR).[8][9][10][11]
Quantitative Data: Binding Affinity and Kinetics
The interaction between biotin and streptavidin is characterized by a very slow dissociation rate, which contributes to its extremely high affinity. The following table summarizes key quantitative parameters for this interaction.
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ mol/L | Multiple | [1][2][3] |
| Association Rate Constant (kon) | 3.5 x 10⁶ M⁻¹s⁻¹ | SPR | [8][11] |
| Dissociation Rate Constant (koff) | 3.9 x 10⁻² s⁻¹ | SPR | [8][11] |
| Stoichiometry (n) | ~1 (at 25°C) | ITC | [12][13][14] |
Experimental Protocols
Detailed methodologies for two common protein binding assays using the biotin-streptavidin model system are provided below.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the detection of a target antigen, utilizing a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.[15][16][17][18]
Materials:
-
96-well microtiter plate
-
Capture antibody specific for the target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample containing the target antigen
-
Biotinylated detection antibody specific for the target antigen
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of the sample (and standards) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol outlines the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for the analysis of its interaction with an analyte.[8][10][11]
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated ligand
-
Analyte of interest
-
Regeneration solution (if applicable, e.g., 20 mM NaOH)[8][11]
Procedure:
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.
-
Stabilization: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection: Inject the analyte at various concentrations over the sensor surface to monitor the association phase.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. For very high-affinity interactions like biotin-streptavidin, regeneration may not be feasible.[19]
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Workflow of a sandwich ELISA using biotin-streptavidin detection.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 5. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. biosensingusa.com [biosensingusa.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensingusa.com [biosensingusa.com]
- 12. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 13. aimspress.com [aimspress.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 17. nancyhemenway.com [nancyhemenway.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectroscopic Analysis of Einecs 254-686-3
Compound Identification: 4-Phenyl-1-buten-3-yne Molecular Formula: C₁₀H₈[1] Molecular Weight: 128.17 g/mol [1] CAS Registry Number: 935-01-3[1] Synonyms: (E)-but-1-en-3-ynylbenzene, 1-phenylbut-1-en-3-yne[1]
These application notes provide a comprehensive guide for the spectroscopic analysis of Einecs 254-686-3, chemically known as 4-phenyl-1-buten-3-yne. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 4-phenyl-1-buten-3-yne.
Table 1: Infrared (IR) Spectroscopy Data Characteristic IR absorption bands for 4-phenyl-1-buten-3-yne. The molecule contains a terminal alkyne and a conjugated alkene and aromatic ring.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H | Stretch | 3330–3270 | Strong, Narrow[2] |
| C=C-H (Aromatic/Vinylic) | Stretch | > 3000 | Medium |
| C≡C | Stretch | 2260–2100 | Weak to Medium[2][3] |
| C=C (Alkene) | Stretch | ~1660 | Weak to Medium[4] |
| C=C (Aromatic) | Stretch | 1650–2000 | Weak Bumps[4] |
| ≡C-H | Bend | 700–610 | Strong[2] |
Table 2: ¹H NMR Spectroscopy Data Expected chemical shifts for the protons of 4-phenyl-1-buten-3-yne.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | ~7.2 - 7.6 | Multiplet | - |
| Vinylic-H (α to Phenyl) | ~6.5 - 7.0 | Doublet | ~16 (trans) |
| Vinylic-H (β to Phenyl) | ~5.5 - 6.0 | Doublet of Doublets | ~16 (trans), ~2 (alkynyl) |
| Alkynyl-H | ~3.0 | Doublet | ~2 |
Table 3: ¹³C NMR Spectroscopy Data Expected chemical shifts for the carbons of 4-phenyl-1-buten-3-yne.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl (quaternary) | ~136 |
| Phenyl (CH) | ~128 - 129 |
| Vinylic (α to Phenyl) | ~140 |
| Vinylic (β to Phenyl) | ~107 |
| Alkynyl (sp, attached to vinyl) | ~89 |
| Alkynyl (sp, terminal) | ~80 |
Table 4: Mass Spectrometry (MS) Data Key mass-to-charge ratios observed in the GC-MS analysis of 4-phenyl-1-buten-3-yne.
| m/z | Interpretation | Relative Abundance |
| 128 | Molecular Ion [M]⁺ | High |
| 127 | [M-H]⁺ | High |
| 102 | [M-C₂H₂]⁺ (Loss of acetylene) | Medium |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for spectroscopic analysis.
Caption: General workflow for the complete spectroscopic analysis and structural elucidation of this compound.
References
Chromatographic Separation of Flumazenil (Einecs 254-686-3): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumazenil, identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3, is a competitive antagonist of benzodiazepines at the GABA-A receptor.[1][2][3] It is clinically used to reverse the sedative effects of benzodiazepines in cases of overdose and to aid recovery from anesthesia.[4][5][6] Accurate and robust analytical methods for the separation and quantification of Flumazenil and its metabolites in various matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose.[1][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Flumazenil is fundamental to developing effective chromatographic separation methods.
| Property | Value | Reference |
| Chemical Name | Ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate | [2][6] |
| Molecular Formula | C15H14FN3O3 | [2][6] |
| Molecular Weight | 303.29 g/mol | [6][8] |
| Appearance | White solid | [8][9] |
| Protein Binding | Approximately 50%, primarily to albumin | [4][5] |
Chromatographic Separation Protocols
High-Performance Liquid Chromatography (HPLC) for the Determination of Flumazenil in Plasma
This section details a robust HPLC method for the quantification of Flumazenil in plasma samples, adapted from established protocols.[1]
Principle:
This method utilizes reversed-phase HPLC with UV detection to separate Flumazenil from endogenous plasma components and an internal standard.
Experimental Workflow:
Caption: HPLC workflow for Flumazenil analysis.
Materials and Reagents:
-
Flumazenil reference standard
-
Internal Standard (e.g., Lamotrigine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sodium hydroxide
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Plasma samples
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm particle size)[10][11]
-
Centrifuge
-
Evaporator
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of Flumazenil in a suitable solvent to create a calibration curve (e.g., 2.5 to 1000 ng/mL).[1]
-
Sample Preparation:
-
To 1 mL of plasma sample, add the internal standard.
-
Alkalinize the sample with sodium hydroxide.
-
Perform liquid-liquid extraction with the chosen extraction solvent.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Flumazenil to the internal standard against the concentration of Flumazenil. Determine the concentration of Flumazenil in the plasma samples from the calibration curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 1000 ng/mL | [1] |
| Limit of Detection (LOD) | 0.1 ppm | [7] |
| Limit of Quantification (LOQ) | 0.4 ppm | [7] |
| Retention Time of Flumazenil | Approx. 14 min (method dependent) | [11] |
Metabolism of Flumazenil
Flumazenil is extensively metabolized in the liver, with less than 1% excreted unchanged in the urine.[4][12] The primary metabolic pathway involves the de-ethylation of the ester group to form the inactive free acid metabolite and its subsequent glucuronide conjugate.[4][5][12]
Caption: Metabolic pathway of Flumazenil.
Conclusion
The chromatographic methods outlined provide a robust framework for the separation and quantification of Flumazenil. The provided HPLC protocol can be adapted and validated for specific research or clinical needs. A comprehensive understanding of Flumazenil's metabolism is essential for interpreting pharmacokinetic data and understanding its disposition in the body. The presented information serves as a valuable resource for scientists and professionals involved in the analysis and development of Flumazenil.
References
- 1. A rapid high-pressure liquid chromatographic procedure for determination of flumazenil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Hepatic Metabolites of Flumazenil and their Kinetic Application in Neuroimaging [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Flumazenil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Identification of the Hepatic Metabolites of Flumazenil and their Kinetic Application in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flumazenil 99 HPLC, solid 78755-81-4 [sigmaaldrich.com]
- 9. Flumazenil 99 HPLC, solid 78755-81-4 [sigmaaldrich.com]
- 10. uspnf.com [uspnf.com]
- 11. uspbpep.com [uspbpep.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
Troubleshooting & Optimization
Technical Support Center: GW501516 (Cardarine)
Einecs 254-686-3 , more commonly known as GW501516 or Cardarine , is a selective Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonist.[1][2][3] It was initially developed for the potential treatment of metabolic and cardiovascular diseases.[1][4][5] This guide provides troubleshooting and answers to frequently asked questions regarding solubility issues that may be encountered during research applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of GW501516?
A1: GW501516 is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[6][7] It is sparingly soluble in aqueous buffers and practically insoluble in water alone.[1][6][7]
Q2: I am having trouble dissolving GW501516 in my aqueous buffer for cell culture experiments. What should I do?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility.[6] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. For maximum solubility in aqueous buffers, it is suggested to first dissolve GW501516 in DMF and then dilute with the aqueous buffer of choice.[6]
Q3: What are the recommended concentrations for stock solutions?
A3: The optimal concentration for your stock solution will depend on the solvent used and your experimental needs. However, based on solubility data, you can prepare stock solutions at concentrations up to 91 mg/mL in fresh DMSO.[8] It is crucial to ensure the compound is fully dissolved before further dilution.
Q4: My GW501516 solution in DMSO appears cloudy or has precipitated after storage. Why is this happening and how can I fix it?
A4: Cloudiness or precipitation can occur for a few reasons. Firstly, DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of GW501516 over time.[8] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[8] Secondly, storage temperature can affect solubility. Stock solutions are typically stored at -20°C or -80°C.[6][8] If precipitation is observed upon thawing, gently warm the solution and vortex until the compound is fully redissolved before use. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[8]
Q5: How long can I store aqueous solutions of GW501516?
A5: It is not recommended to store aqueous solutions of GW501516 for more than one day due to its limited stability and potential for precipitation.[6] Prepare fresh dilutions from your organic stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Undissolved particles in organic stock solution | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to ensure the concentration is within the solubility limits. Use a vortex mixer or sonication to aid dissolution. Gentle warming may also help, but be mindful of potential degradation at higher temperatures. |
| Precipitation upon dilution into aqueous buffer | The final concentration in the aqueous buffer exceeds the solubility limit. The organic solvent concentration in the final solution is too low. | Decrease the final concentration of GW501516. Increase the percentage of the organic co-solvent in the final solution if your experimental system can tolerate it. A 1:2 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/ml.[6] |
| Inconsistent experimental results | Degradation of the compound or inaccurate concentration due to incomplete dissolution. | Ensure proper storage of the solid compound at -20°C.[6] Always ensure the stock solution is clear and fully dissolved before use. Prepare fresh dilutions for each experiment. |
Quantitative Solubility Data
The following table summarizes the solubility of GW501516 in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, 50 mg/mL, 91 mg/mL | [6][7][8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6][7] |
| Ethanol | ~12 mg/mL, 22 mg/mL | [6][8] |
| Methanol | 50 mg/mL | [7] |
| Water | Insoluble/Slightly Soluble | [1][7][8] |
| 1:2 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Polyglycols | Soluble | [9] |
| Corn oil | Soluble (with DMSO as co-solvent) | [8] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 4.535 mg of GW501516 powder (Formula Weight: 453.5 g/mol ).
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability.[6][8]
Protocol for Preparing a Working Solution in Cell Culture Medium:
-
Thaw Stock: Thaw a single-use aliquot of your GW501516 stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.[6]
Signaling Pathway and Experimental Workflow
GW501516 is a potent and selective agonist of the PPARδ receptor.[2][4] Upon binding, it recruits coactivators, leading to the upregulation of genes involved in fatty acid metabolism and energy expenditure.[2]
Caption: Simplified signaling pathway of GW501516 activation of the PPARδ receptor.
Caption: Recommended workflow for preparing GW501516 solutions for experiments.
References
- 1. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. droracle.ai [droracle.ai]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enzo Life Sciences GW501516 (1mg). CAS: 317318-70-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]
Technical Support Center: Stabilizing Einecs 254-686-3 (3,3'-Diindolylmethane) in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective handling and stabilization of Einecs 254-686-3, chemically known as 3,3'-Diindolylmethane (DIM).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for 3,3'-Diindolylmethane (DIM). DIM is a bioactive compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1] It is widely studied for its potential health benefits, particularly in cancer research.
Q2: Why is the stability of DIM in solution a concern?
DIM is known to be unstable under certain conditions, which can impact the reproducibility and accuracy of experimental results. Key stability concerns include:
-
Aqueous Instability: DIM is sparingly soluble in aqueous buffers and is not recommended to be stored in aqueous solutions for more than one day.
-
Photosensitivity: DIM is susceptible to degradation upon exposure to light.
-
Oxidation: The indole rings in DIM can be susceptible to oxidation.
Q3: What are the initial signs of DIM degradation in my solution?
Visual indicators of DIM degradation can include a change in the color of the solution or the formation of precipitates. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.
Q4: How should I prepare a stock solution of DIM?
To prepare a stable stock solution, dissolve crystalline DIM in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the DIM to minimize oxidation.
Q5: What are the recommended storage conditions for DIM solutions?
Stock solutions of DIM in organic solvents should be stored at low temperatures, with -20°C or -80°C being common recommendations.[3] To protect from light-induced degradation, store solutions in amber vials or wrap clear vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
This section addresses common problems encountered during the preparation and use of DIM solutions.
Issue 1: Precipitation of DIM upon dilution in aqueous media.
-
Cause: DIM has very low solubility in aqueous solutions. When a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium, the DIM can precipitate out.
-
Solution:
-
Minimize Final DMSO Concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced cellular toxicity.
-
Serial Dilution: Perform serial dilutions in the aqueous medium while vortexing or stirring to facilitate better dispersion.
-
Use of Pluronic F127: Formulations with Pluronic F127 have been shown to increase the aqueous solubility and stability of DIM.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous dilutions.
-
Issue 2: Inconsistent experimental results with DIM.
-
Cause: Inconsistency can arise from the degradation of DIM in the working solution over the course of the experiment. This is particularly relevant for longer incubation times in cell culture experiments.
-
Solution:
-
Time-Course Stability Check: If possible, perform a time-course experiment to measure the concentration of DIM in your experimental medium under the exact conditions (temperature, CO2, etc.) and duration of your assay.
-
Replenish DIM: For long-term experiments, consider replacing the medium with freshly prepared DIM-containing medium at regular intervals.
-
Protect from Light: Ensure that during incubation and handling, cell culture plates or other experimental vessels are protected from direct light.
-
Issue 3: Suspected degradation of DIM stock solution.
-
Cause: Improper storage conditions, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the degradation of the stock solution.
-
Solution:
-
Analytical Verification: Use HPLC with UV or mass spectrometry (MS) detection to verify the concentration and purity of your stock solution.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, discard the old stock and prepare a fresh solution from crystalline DIM.
-
Proper Aliquoting: When preparing a new stock, aliquot it into volumes appropriate for single experiments to minimize the number of times the main stock is handled.
-
Data Presentation
Table 1: Solubility of 3,3'-Diindolylmethane (DIM)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [4] |
| Ethanol | ~15-21.65 mg/mL | [2][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| Water | Insoluble | [6] |
Table 2: Recommended Storage Conditions for DIM Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | To slow down potential degradation reactions. |
| Light Exposure | Store in amber vials or protect from light. | DIM is photolabile and can degrade upon light exposure. |
| Atmosphere | Store under an inert gas (e.g., nitrogen). | To prevent oxidation. |
| Freeze-Thaw Cycles | Avoid repeated cycles by aliquoting. | To maintain the integrity of the solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DIM Stock Solution in DMSO
-
Materials:
-
3,3'-Diindolylmethane (crystalline solid, MW: 246.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.46 mg of crystalline DIM on an analytical balance.
-
Transfer the DIM to a sterile amber vial.
-
Under a stream of inert gas, add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the DIM is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quantification of DIM in Solution by HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and column.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
DIM standard for calibration curve
-
-
Chromatographic Conditions (Example): [4]
-
Mobile Phase: 70% Acetonitrile, 30% Aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 22-24°C
-
Injection Volume: 5-20 µL
-
UV Detection Wavelength: 230 nm or 280 nm
-
-
Procedure:
-
Sample Preparation: Dilute your DIM-containing samples with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Calibration Curve: Prepare a series of DIM standards of known concentrations in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of DIM in your samples and calculate the concentration based on the linear regression of the calibration curve. The retention time for DIM is typically around 5 minutes under these conditions.[4]
-
Visualizations
Caption: Experimental workflow for the preparation and use of DIM solutions.
Caption: Troubleshooting logic for common issues with DIM experiments.
Caption: Simplified signaling pathways affected by DIM in cancer cells.
References
- 1. Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. 3,3’-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans (Journal Article) | OSTI.GOV [osti.gov]
- 3. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane (Einecs 254-686-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in the synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A1: The most common contaminants can be categorized as follows:
-
Stereoisomeric Impurities: The desired (1R,2R) enantiomer can be contaminated with its opposite enantiomer, (1S,2S)-(+)-1,2-diaminocyclohexane, and the cis-isomer of 1,2-diaminocyclohexane.
-
Process-Related Impurities: These include unreacted starting materials, byproducts from side reactions, and residual reagents.
-
Residual Solvents: Solvents used throughout the synthesis and purification process may remain in the final product.
Q2: How do stereoisomeric impurities arise and how can they be controlled?
A2: The primary synthesis route involves the hydrogenation of o-phenylenediamine, which produces a mixture of cis- and trans-1,2-diaminocyclohexane. The trans-isomer is a racemic mixture of (1R,2R) and (1S,2S) enantiomers. The desired (1R,2R) enantiomer is then isolated through chiral resolution, typically using L-(+)-tartaric acid. Incomplete resolution is the primary source of the (1S,2S) enantiomer as a contaminant. The presence of the cis-isomer is due to its formation during the initial hydrogenation step and its incomplete removal.
Control of these impurities is achieved through a carefully optimized resolution process, including control of temperature, solvent, and stoichiometry, followed by purification steps like recrystallization.
Q3: What are the typical process-related impurities and their sources?
A3: The main process-related impurities include:
-
o-Phenylenediamine: The starting material for the hydrogenation reaction. Its presence indicates an incomplete reaction.
-
Dicyclohexylamine: A potential byproduct formed from a condensation side reaction during hydrogenation.[1]
-
Cyclohexylamine: May be formed as a deamination byproduct during hydrogenation.[1]
-
L-(+)-Tartaric Acid: The resolving agent used to separate the enantiomers. Residual amounts can remain if the final product is not sufficiently washed or purified.
Q4: Which residual solvents are commonly found and what are the regulatory limits?
A4: Solvents are used in various steps of the synthesis and purification. Common residual solvents may include:
-
Water: Used during the resolution step.
-
Methanol: Often used for washing the filtered tartrate salt.[2]
-
Acetic Acid: Can be used to facilitate the precipitation of the tartrate salt.[2]
-
Toluene: Sometimes used as a solvent for recrystallization.
-
Petroleum Ether: Mentioned as a solvent for recrystallization.
The acceptable limits for residual solvents in pharmaceutical products are governed by guidelines such as the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) <467>.[3][4][5][6][7] These guidelines classify solvents into three classes based on their toxicity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Purity (High levels of (1S,2S)-enantiomer)
| Potential Cause | Troubleshooting Action |
| Inefficient Resolution | Ensure the molar ratio of L-(+)-tartaric acid to the racemic trans-1,2-diaminocyclohexane is optimized. A 1:1 molar ratio of tartaric acid to the desired enantiomer is a common starting point. |
| Precipitation Temperature Too High | Control the cooling rate during the precipitation of the diastereomeric salt. A gradual cooling to a low temperature (e.g., ≤5 °C) is recommended to maximize the precipitation of the desired salt and minimize the co-precipitation of the other diastereomer.[2] |
| Inadequate Washing | Thoroughly wash the filtered tartrate salt with a cold solvent, such as methanol, to remove the more soluble diastereomeric salt.[2] |
| Incorrect pH | The addition of an acid like glacial acetic acid can influence the precipitation. Ensure the amount and rate of addition are controlled to achieve optimal precipitation.[2] |
Issue 2: Presence of cis-1,2-Diaminocyclohexane Isomer
| Potential Cause | Troubleshooting Action |
| Inefficient Hydrogenation | The ratio of cis to trans isomers can be influenced by the hydrogenation catalyst and reaction conditions. While this is often set by the initial synthesis, subsequent resolution and purification are key. |
| Co-precipitation during Resolution | The cis-isomer can sometimes be carried through the resolution step. The purity of the initial racemic trans-1,2-diaminocyclohexane is important. |
| Ineffective Purification | Distillation or recrystallization of the final free base can help to remove the cis-isomer. |
Issue 3: Residual Starting Material (o-Phenylenediamine)
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrogenation | Optimize hydrogenation conditions (catalyst, pressure, temperature, and reaction time) to ensure complete conversion of the starting material. |
| Inefficient Purification | Purify the crude 1,2-diaminocyclohexane mixture after hydrogenation, for example by distillation, before proceeding to the resolution step. |
Quantitative Data Summary
| Impurity | Typical Source | Analytical Method | Common Acceptance Criteria |
| (1S,2S)-(+)-1,2-Diaminocyclohexane | Incomplete Chiral Resolution | Chiral HPLC, Polarimetry | >99% enantiomeric excess |
| cis-1,2-Diaminocyclohexane | Hydrogenation Byproduct | GC, GC-MS | Varies by application, often <1% |
| o-Phenylenediamine | Incomplete Hydrogenation | HPLC, GC-MS | Not detected or <0.1% |
| L-(+)-Tartaric Acid | Resolving Agent | HPLC, Titration | Not detected or trace amounts |
| Residual Solvents | Synthesis & Purification | Headspace GC-MS | As per ICH Q3C / USP <467> |
Experimental Protocols
Protocol 1: Chiral Resolution of trans-1,2-Diaminocyclohexane
This protocol is a general guideline based on literature procedures.[2][8]
-
Dissolution: Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a suitable reaction vessel with stirring until a clear solution is obtained.
-
Addition of Diamine: Slowly add a mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature increase (e.g., up to 70°C).
-
Precipitation: To the resulting solution, add glacial acetic acid (1.75 mol). A white precipitate of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt should form.
-
Crystallization: Stir the slurry vigorously while allowing it to cool to room temperature over a period of 2 hours. Further cool the mixture in an ice bath for at least 2 hours to maximize crystallization.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water (e.g., 5°C) followed by several washes with cold methanol.
-
Drying: Dry the solid under vacuum at a moderate temperature (e.g., 40°C) to yield the tartrate salt.
-
Liberation of Free Base: The free (1R,2R)-(-)-1,2-diaminocyclohexane can be obtained by treating an aqueous solution of the tartrate salt with a strong base (e.g., NaOH) and extracting the product into an organic solvent, followed by drying and removal of the solvent.
Protocol 2: Determination of Enantiomeric Purity by HPLC
For accurate determination of enantiomeric purity, a chiral HPLC method is often employed. Alternatively, derivatization to form diastereomers followed by analysis on a standard reverse-phase column can be used.[9]
-
Derivatization (if required): React a small sample of the (1R,2R)-(-)-1,2-diaminocyclohexane with a chiral derivatizing agent (e.g., a chiral carboxylic acid or its activated form) to form diastereomeric amides.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., based on cyclodextrin or a polysaccharide) or a standard C18 column for diastereomer analysis.
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reverse phase).
-
Detection: UV detection is typically used.
-
-
Analysis: Inject the prepared sample and a standard of the racemic mixture (also derivatized if necessary) to identify the peaks corresponding to the two enantiomers (or diastereomers) and calculate the enantiomeric excess.
Visualizations
Caption: Workflow for the synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane.
Caption: Sources of common contaminants in the synthesis process.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 4. alfachemic.com [alfachemic.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uspnf.com [uspnf.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chemrj.org [chemrj.org]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Einecs 254-686-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), a widely used UV absorber.
Experimental Workflow Overview
The synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol typically proceeds through a three-step process:
-
Diazotization: Conversion of an aromatic primary amine, o-nitroaniline, into a diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with 2,4-di-tert-pentylphenol to form an azo intermediate.
-
Reduction: Reduction of the azo intermediate to the final benzotriazole product.
Detailed Experimental Protocol
This protocol is a compilation of best practices derived from synthetic procedures for benzotriazole UV absorbers.
Step 1: Diazotization of o-Nitroaniline
-
In a reaction vessel, prepare a solution of o-nitroaniline in a suitable solvent.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for a predetermined time to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate vessel, dissolve 2,4-di-tert-pentylphenol in a suitable solvent, such as ethanol.
-
Cool the phenol solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution while maintaining the temperature and pH (typically alkaline).
-
Continue stirring until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The resulting azo intermediate, 2,4-bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol, will precipitate out of the solution.
-
Filter the precipitate and wash it with a suitable solvent to remove any unreacted starting materials.
Step 3: Reduction of the Azo Intermediate
Two common methods for the reduction of the azo intermediate are catalytic hydrogenation and chemical reduction.
Method A: Catalytic Hydrogenation
-
Suspend the azo intermediate in a suitable solvent (e.g., ethanol) in a hydrogenation reactor.
-
Add a catalyst, such as Raney Nickel.
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
Once the reaction is complete, cool the reactor, filter off the catalyst, and concentrate the solvent to obtain the crude product.
Method B: Chemical Reduction (Sodium Hydrosulfite)
-
Suspend the azo intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to approximately 80°C.
-
Gradually add sodium hydrosulfite to the mixture.
-
Maintain the temperature and stir for about 1 hour.
-
After the reaction is complete, cool the mixture and isolate the product.
Step 4: Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to obtain the final product with high purity.
Quantitative Data Summary
| Parameter | Diazotization | Azo Coupling | Reduction (Catalytic Hydrogenation) | Reduction (Sodium Hydrosulfite) | Overall Yield |
| Temperature | 0-5°C | 0-5°C | Varies with catalyst and pressure | ~80°C | - |
| pH | Acidic | Alkaline | Neutral | Alkaline | - |
| Typical Yield | - | ~90% | ~91.5% | ~88.7% | ~63% (from phenol) |
| Key Reagents | o-Nitroaniline, Sodium Nitrite | 2,4-di-tert-pentylphenol | Hydrogen, Raney Nickel | Sodium Hydrosulfite | - |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in diazotization step | - Temperature too high, leading to decomposition of the diazonium salt.- Incorrect stoichiometry of reagents. | - Strictly maintain the temperature between 0-5°C.- Ensure accurate measurement of o-nitroaniline and sodium nitrite. |
| Formation of side products in azo coupling | - pH is not in the optimal range.- Temperature is too high.- Self-coupling of the diazonium salt. | - Maintain a slightly alkaline pH to favor coupling at the desired position.- Keep the reaction temperature low (0-5°C).- Add the diazonium salt solution slowly to the phenol solution. |
| Incomplete reduction of the azo intermediate | - Inactive catalyst (hydrogenation).- Insufficient amount of reducing agent.- Low reaction temperature or short reaction time. | - Use fresh, active catalyst.- Ensure the correct molar ratio of the reducing agent to the azo intermediate.- Optimize reaction temperature and time based on monitoring (e.g., TLC). |
| Product is off-color or impure after purification | - Incomplete removal of colored byproducts.- Oxidation of the final product. | - Perform multiple recrystallizations.- Use activated carbon during recrystallization to remove colored impurities.- Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the role of maintaining a low temperature during the diazotization step?
A1: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to a lower yield of the desired product and the formation of unwanted byproducts. Maintaining a temperature between 0-5°C is crucial for the stability of the diazonium salt.
Q2: How can I monitor the progress of the azo coupling reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q3: What are the advantages of catalytic hydrogenation over chemical reduction for the final step?
A3: Catalytic hydrogenation often provides a cleaner reaction with higher yields and easier work-up, as the catalyst can be simply filtered off. Chemical reduction methods, while effective, may introduce additional reagents that need to be removed during purification.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: In the diazotization step, premature decomposition of the diazonium salt can occur. During the azo coupling, self-coupling of the diazonium salt or coupling at an undesired position on the phenol can happen if the reaction conditions (especially pH) are not well-controlled. In the reduction step, over-reduction of the nitro group can lead to byproducts.
Q5: What is the best solvent for recrystallization of the final product?
A5: Ethanol is a commonly used solvent for the recrystallization of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol. However, the optimal solvent or solvent mixture may need to be determined experimentally to achieve the best balance between solubility at high temperature and insolubility at low temperature for maximum recovery of the purified product.
Logical Relationship of Synthesis Steps
Technical Support Center: N-(4-hydroxyphenyl)acetamide (Paracetamol) Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 254-686-3, commonly known as N-(4-hydroxyphenyl)acetamide, paracetamol, or acetaminophen.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(4-hydroxyphenyl)acetamide?
A1: The two primary degradation pathways for N-(4-hydroxyphenyl)acetamide under typical experimental and storage conditions are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the amide bond, which can be catalyzed by both acidic and basic conditions. The primary degradation product of hydrolysis is p-aminophenol, which is known to be more toxic than the parent compound.[1][2]
-
Oxidation: Oxidative degradation can be initiated by atmospheric oxygen, oxidizing agents, or light. A key and highly reactive degradation product is N-acetyl-p-benzoquinone imine (NAPQI).[3] In vivo, NAPQI is responsible for the hepatotoxicity observed in paracetamol overdose.
Q2: What is the optimal pH range to maintain the stability of N-(4-hydroxyphenyl)acetamide in aqueous solutions?
A2: N-(4-hydroxyphenyl)acetamide is most stable in aqueous solutions with a pH range of 4.5 to 6.0.[4][5] Deviations into more acidic or alkaline pH ranges can significantly accelerate hydrolytic degradation. For injectable formulations, a pH between 5.0 and 6.0 is often targeted.[6]
Q3: How can I prevent the degradation of my N-(4-hydroxyphenyl)acetamide samples in the laboratory?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain aqueous solutions within the optimal pH range of 4.5-6.0 using appropriate buffer systems like citrate, acetate, or phosphate buffers.[4][5]
-
Temperature: Store stock solutions and experimental samples at controlled room temperature (15-25°C) or under refrigeration (2-8°C) when not in use. Avoid high temperatures, as they accelerate degradation.[4]
-
Light Protection: N-(4-hydroxyphenyl)acetamide is slightly light-sensitive. Store solutions in amber vials or protect them from direct light exposure to prevent photodegradation.
-
Inert Atmosphere: For long-term storage of solutions, purging the headspace of the container with an inert gas like nitrogen can help prevent oxidative degradation.
-
Choice of Solvents: While soluble in several organic solvents, for aqueous experiments, use purified water (e.g., HPLC-grade).
-
Antioxidants: For formulations, the addition of antioxidants such as N-acetyl-L-cysteine or ascorbic acid can be considered to inhibit oxidation.[7] Glycine and sodium metabisulfite have also been shown to act as stabilizers.[8][9][10]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my chromatogram during HPLC analysis of a stability study.
Possible Cause 1: Degradation of N-(4-hydroxyphenyl)acetamide.
-
Troubleshooting Steps:
-
Identify the Degradation Product: Compare the retention time of the unexpected peak with that of a p-aminophenol standard, as this is a common hydrolytic degradation product.
-
Check the pH of Your Sample: If the pH is outside the 4.5-6.0 range, adjust it using a suitable buffer.
-
Review Storage Conditions: Ensure samples were stored at the recommended temperature and protected from light.
-
Consider Oxidation: If you suspect oxidation, the peak could correspond to N-acetyl-p-benzoquinone imine (NAPQI) or its subsequent reaction products. However, NAPQI is highly reactive and may not be easily observed.
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a Blank: Inject the solvent used to prepare your sample to check for contamination from the solvent itself.
-
Clean the HPLC System: Ensure the injector, column, and detector are clean and free from residues of previous analyses.
-
Issue 2: The concentration of my N-(4-hydroxyphenyl)acetamide stock solution is decreasing over time.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution is stored at the correct temperature, protected from light, and in a tightly sealed container.
-
Measure the pH: Check if the pH of the solution has shifted outside the optimal stability range of 4.5-6.0.
-
Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions of N-(4-hydroxyphenyl)acetamide.
-
Experimental Protocols
Protocol for Forced Hydrolytic Degradation Study
This protocol describes a typical experiment to study the degradation of N-(4-hydroxyphenyl)acetamide under acidic and basic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of N-(4-hydroxyphenyl)acetamide (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture under the same conditions as the acidic degradation.
-
At the specified time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by HPLC to determine the remaining concentration of N-(4-hydroxyphenyl)acetamide and the formation of p-aminophenol.
Protocol for Analysis of N-(4-hydroxyphenyl)acetamide and p-aminophenol by HPLC
This is a general HPLC method for the simultaneous determination of N-(4-hydroxyphenyl)acetamide and its primary hydrolysis product, p-aminophenol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 M, pH 5.0) in a ratio of 30:70 (v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm.[11]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of N-(4-hydroxyphenyl)acetamide and p-aminophenol of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by injecting the standard solutions and plotting peak area against concentration.
-
Inject the prepared samples from the degradation study.
-
Quantify the amount of N-(4-hydroxyphenyl)acetamide and p-aminophenol in the samples by comparing their peak areas to the calibration curves.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of N-(4-hydroxyphenyl)acetamide
| Stress Condition | Reagent | Duration | Temperature | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 50°C | 4-aminophenol |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 50°C | 4-aminophenol |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | N-acetyl-p-benzoquinone imine |
| Thermal | Dry Heat | 1 hour | 100°C | Multiple degradation peaks |
This table is a generalized summary based on typical forced degradation study conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 5. CA2628806C - Injectable liquid paracetamol formulation - Google Patents [patents.google.com]
- 6. US8404891B2 - Storage-stable formulation of paracetamol in aqueous solution - Google Patents [patents.google.com]
- 7. EP1372628A2 - Paracetamol solutions which are stable in storage and ready for infusion - Google Patents [patents.google.com]
- 8. EP2649993A1 - Stabilizer of acetaminophen - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Kinetic Study of Paracetamol Hydrolysis: Evaluating of the Voltammetric Data | Semantic Scholar [semanticscholar.org]
troubleshooting Einecs 254-686-3 in western blot
Technical Support Center: Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Western blot technique.
Frequently Asked Questions (FAQs)
Q1: What is Einecs 254-686-3 and is it used in Western blotting?
This compound is a European Inventory of Existing Commercial Chemical Substances identifier for a substance with the CAS number 39897-21-7.[1] Its chemical name is "Tetradec-1-ene, dimers, hydrogenated". This substance is an industrial chemical and is not a reagent or compound typically used in Western blotting or any other common molecular biology application.
It is possible that this chemical name has been mistaken for a component of a lysis buffer, a blocking agent, or a substrate for detection. Please verify the reagents in your protocol. Standard Western blotting protocols utilize a range of specific reagents for sample preparation, electrophoresis, protein transfer, and immunodetection, none of which correspond to this compound.
General Western Blot Troubleshooting
This section addresses common issues encountered during the Western blot procedure.
High Background
Q2: I am observing a high background on my Western blot membrane. What are the possible causes and solutions?
High background can obscure the specific signal from your protein of interest. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA) or vice versa). |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal antibody concentration. |
| Secondary Antibody Concentration Too High | Decrease the concentration of the secondary antibody. |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer. |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire procedure. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
Weak or No Signal
Q3: I am not getting any signal or a very weak signal for my target protein. What should I do?
A weak or absent signal can be due to a variety of factors, from sample preparation to signal detection.
| Potential Cause | Recommended Solution |
| Low Protein Concentration in Sample | Quantify the protein concentration in your lysates using a protein assay (e.g., BCA or Bradford assay) and load a sufficient amount (typically 20-50 µg of total protein). |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Check the transfer buffer composition and ensure proper contact between the gel and the membrane. |
| Ineffective Primary Antibody | Ensure the primary antibody is validated for Western blotting and is raised against the correct species. Use a positive control to confirm antibody activity. |
| Incorrect Secondary Antibody | Use a secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary antibody). |
| Inactive HRP/AP Enzyme | Use fresh substrate solution. Ensure that no sodium azide is present in buffers, as it inhibits HRP activity. |
| Over-Washing | Reduce the number or duration of washing steps. |
Nonspecific Bands
Q4: My Western blot shows multiple nonspecific bands. How can I improve the specificity?
Nonspecific bands can arise from several sources, including antibody cross-reactivity and protein degradation.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Cross-reactivity of the Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the lysate. |
| Insufficient Blocking | Optimize the blocking step as described for high background. |
Experimental Protocols
Standard Western Blot Workflow
A detailed protocol for a standard Western blot experiment is provided below.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-50 µg of protein per lane into a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Western Blot Workflow Diagram
Caption: A flowchart illustrating the key steps of a standard Western blot experiment.
Hypothetical Signaling Pathway Analysis
Caption: A diagram of a generic signaling cascade often studied using Western blotting.
References
Technical Support Center: 1-Chloro-2-nitrobenzene (Einecs 254-686-3)
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the undesired effects of 1-chloro-2-nitrobenzene. The information is presented in a question-and-answer format to address specific issues that may be encountered during its handling and use in experimental settings.
FAQs: Understanding 1-Chloro-2-nitrobenzene
Q1: What is 1-chloro-2-nitrobenzene and what is its primary use in a research context?
A1: 1-chloro-2-nitrobenzene (CAS No. 88-73-3) is an organic compound primarily used as a chemical intermediate in the synthesis of other compounds, such as dyes, agrochemicals, and pharmaceuticals. In a research setting, it is not typically used as a specific biological probe or modulator of a particular signaling pathway. Instead, its presence in an experiment is more likely as a precursor for the synthesis of a target molecule. Therefore, concerns about "off-target effects" in the context of specific biological pathways are less relevant than understanding its inherent toxicity and potential for unwanted reactions.
Q2: What are the main toxicological concerns associated with 1-chloro-2-nitrobenzene?
A2: The primary toxicological concerns are its potential for causing methemoglobinemia (a condition where hemoglobin is oxidized and cannot effectively carry oxygen), and toxicity to the liver, kidneys, and spleen.[1][2] It is also considered to have weak mutagenic and clastogenic activity and is suspected of being a carcinogen.[1] Exposure can occur through inhalation, ingestion, and skin absorption.[2]
Q3: How is 1-chloro-2-nitrobenzene metabolized in biological systems?
A3: The main metabolic routes for 1-chloro-2-nitrobenzene involve the reduction of the nitro group to an amino group, forming 2-chloroaniline, and the hydroxylation of the benzene ring to form corresponding nitrophenols and aminophenols.[1] These metabolites can then be conjugated with glucuronic acid and sulfuric acid for excretion.[1] The reduction to 4-chloroaniline is a significant pathway, and this metabolite is a known carcinogen.[3]
Troubleshooting Guide: Mitigating Unwanted Effects in Experiments
Q1: I am using 1-chloro-2-nitrobenzene as a starting material for a synthesis. What are the critical safety precautions I should take?
A1: Due to its toxicity, handling 1-chloro-2-nitrobenzene requires stringent safety measures.
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid Contact: Minimize direct contact with the skin, as it is toxic upon dermal absorption.[4]
-
Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[4]
Q2: I am performing a cellular assay with a compound synthesized from 1-chloro-2-nitrobenzene. How can I be sure that any observed cytotoxicity is not due to residual starting material?
A2: This is a critical control for your experiment. Any observed cellular effects could be confounded by the toxicity of unreacted 1-chloro-2-nitrobenzene.
-
Purification: Ensure your synthesized compound is highly pure and free of starting material. Use techniques like chromatography and recrystallization.
-
Analytical Verification: Confirm the purity of your final compound using methods such as NMR, HPLC, or mass spectrometry.
-
Control Experiments: As a crucial control, treat a separate set of cells with a concentration of 1-chloro-2-nitrobenzene equivalent to the maximum potential impurity level in your synthesized compound. This will help you differentiate the toxicity of the starting material from the activity of your compound of interest.
Q3: What are the potential abiotic and biotic degradation pathways of 1-chloro-2-nitrobenzene that I should be aware of in my experimental system?
A3: 1-chloro-2-nitrobenzene is not readily biodegradable.[1] However, some microorganisms can degrade it through cometabolism.[1] In the atmosphere, it can be photodegradable.[1] In aqueous environments, it has a medium potential for geoaccumulation.[1] For in vitro experiments, significant abiotic degradation under normal cell culture conditions is unlikely, but its metabolic conversion by cells into toxic byproducts is a key consideration.
Data on Toxicological Endpoints
The following table summarizes key toxicological data for 1-chloro-2-nitrobenzene.
| Parameter | Observation | Reference |
| Acute Toxicity | Toxic if swallowed and toxic in contact with skin.[4] | [4] |
| Target Organs | Blood (methemoglobinemia), liver, kidney, and spleen.[1][2] | [1][2] |
| Genotoxicity | Weak mutagenic activity in some bacterial tests; weak clastogenic activity in mammalian cells in vitro.[1] Suspected of being genotoxic.[1] | [1] |
| Carcinogenicity | Induced tumors in various organs in rats and in the liver of mice.[1] There is concern for its carcinogenic potential.[1] Metabolized to the carcinogen 4-chloroaniline.[3] | [1][3] |
| Reproductive Toxicity | Affects reproductive organs in male rats and mice after subchronic inhalation.[1] | [1] |
Visualizing Metabolic and Experimental Workflows
Metabolic Pathway of 1-Chloro-2-nitrobenzene
The following diagram illustrates the primary metabolic pathways of 1-chloro-2-nitrobenzene in biological systems, leading to the formation of various metabolites, some of which are associated with its toxicity.
Caption: Metabolic fate of 1-chloro-2-nitrobenzene.
Experimental Workflow for Purity Assessment
This diagram outlines a logical workflow to ensure that observed experimental effects are not due to contamination with 1-chloro-2-nitrobenzene.
Caption: Experimental workflow for purity verification.
References
Einecs 254-686-3 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 254-686-3, also known as N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide or NS-398.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NS-398) and what is its primary mechanism of action?
This compound, commonly referred to as NS-398, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its primary mechanism of action is to block the synthesis of prostaglandins by inhibiting COX-2, which is often upregulated at sites of inflammation and in various types of cancer.[4][5] In contrast, it has a much lower affinity for the constitutively expressed COX-1 isoform, which is involved in housekeeping functions such as protecting the gastric mucosa.[3][5]
Q2: What are the common research applications of NS-398?
NS-398 is widely used in research as a tool to investigate the physiological and pathological roles of COX-2. Its applications include studying inflammation, pain, cancer progression, and cellular senescence.[6][7] It has been utilized in studies to explore its effects on apoptosis, cell cycle arrest, and invasiveness in cancer cell lines.[7][8][9] Additionally, it is employed in animal models to assess its anti-inflammatory and chemopreventive properties.[6][10]
Q3: How should NS-398 be prepared and stored for experimental use?
NS-398 is a solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][2] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in culture medium.[1][11][12] It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.[1][11] For in vivo studies, NS-398 can be dissolved in vehicles like corn oil or a mixture of DMSO, PEG300, Tween 80, and saline.[2][11]
Troubleshooting Guides
In Vitro Experiments
Issue 1: No observable effect of NS-398 on COX-2 activity or downstream signaling.
-
Possible Cause 1: Inadequate concentration. The effective concentration of NS-398 can vary between cell lines.
-
Possible Cause 2: Poor solubility or precipitation. NS-398 may precipitate out of the culture medium, especially at higher concentrations.
-
Solution: Ensure the stock solution is fully dissolved before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation after adding NS-398. Sonication may aid in dissolving the compound.[11]
-
-
Possible Cause 3: Inactive compound. Improper storage or handling may have degraded the compound.
-
Solution: Use a fresh vial of NS-398 or verify the activity of your current stock using a reliable positive control assay, such as a prostaglandin E2 (PGE2) immunoassay in a COX-2 expressing cell line.[7]
-
-
Possible Cause 4: Low or absent COX-2 expression in the cell line. The effect of NS-398 is dependent on the presence of its target, COX-2.
-
Solution: Confirm COX-2 expression in your cell line at the protein level using Western blotting or immunohistochemistry. Some studies have shown that NS-398 can have effects independent of COX-2 expression, so consider this possibility in your analysis.[13]
-
Issue 2: High background or variability in cell viability assays (e.g., MTT, WST-1).
-
Possible Cause 1: Solvent toxicity. The vehicle used to dissolve NS-398 (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent as the NS-398 treated groups. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.
-
-
Possible Cause 2: Uneven cell seeding. Inconsistent cell numbers across wells will lead to high variability.
-
Possible Cause 3: Assay timing. The timing of the viability assay can significantly impact the results.
In Vivo Experiments
Issue 3: Lack of efficacy or inconsistent results in animal models.
-
Possible Cause 1: Inadequate dosage or administration route. The bioavailability of NS-398 can be influenced by the dose and how it is administered.
-
Possible Cause 2: Poor formulation and delivery. NS-398 needs to be properly formulated to ensure its absorption and distribution in the animal.
-
Solution: Use a well-described and validated vehicle for administration. For oral gavage, ensure the compound is in a stable suspension or solution.[7]
-
-
Possible Cause 3: High inter-animal variability. Biological differences between animals can lead to varied responses.
-
Solution: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups and ensure consistent handling and environmental conditions.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of NS-398 against COX-1 and COX-2
| Enzyme Source | IC50 for COX-1 | IC50 for COX-2 | Selectivity Index (COX-1/COX-2) |
| Human Recombinant | 75 µM[2] | 1.77 µM[2] | ~42 |
| Ovine | 220 µM[2] | 0.15 µM[2] | ~1467 |
| Sheep Placenta | > 100 µM[3] | 3.8 µM[3] | > 26 |
Table 2: Effect of NS-398 on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Assay Used |
| HT-29 (Colon Cancer) | 100 µM | 72 h | ~35% decrease in proliferation | [3H]-thymidine incorporation[7] |
| HepG2 (Liver Cancer) | 10-100 µM | 24-72 h | Dose- and time-dependent reduction in cell viability | WST-1 assay[8] |
| Huh7 (Liver Cancer) | 10-100 µM | 24-72 h | Dose- and time-dependent reduction in cell viability | WST-1 assay[8] |
| Hep3B (Hepatoma) | 10-100 µM | 1-5 days | Dose- and time-dependent growth inhibition | MTT assay[15] |
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of NS-398 on COX-2 activity in a cell-based assay by measuring the production of prostaglandin E2 (PGE2).
-
Cell Culture:
-
Plate a COX-2 expressing cell line (e.g., HT-29) in a suitable culture plate and grow to approximately 80-90% confluency.
-
-
Preparation of NS-398:
-
Prepare a stock solution of NS-398 (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of NS-398 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of NS-398 or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Induction of PGE2 Production (Optional):
-
To enhance PGE2 production, you can stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a phorbol ester (e.g., PMA) for a few hours before collecting the supernatant.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PGE2 levels to the total protein concentration of the cells in each well.
-
Plot the PGE2 concentration against the log of the NS-398 concentration to determine the IC50 value.
-
In Vivo Anti-Inflammatory Activity in a Murine Model
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of NS-398 in a mouse model of inflammation.
-
Animal Model:
-
Use a suitable mouse model of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.
-
-
NS-398 Formulation:
-
Prepare a formulation of NS-398 suitable for the chosen administration route (e.g., intraperitoneal injection, oral gavage). A common vehicle is 0.5% carboxymethylcellulose (CMC) in saline.
-
-
Treatment Groups:
-
Divide the mice into at least three groups: a vehicle control group, a positive control group (e.g., a known non-steroidal anti-inflammatory drug like indomethacin), and one or more NS-398 treatment groups at different doses.
-
-
Administration:
-
Administer the vehicle, positive control, or NS-398 to the respective groups of mice. The timing of administration will depend on the specific model (e.g., 1 hour before inducing inflammation).
-
-
Induction of Inflammation:
-
Induce inflammation according to the established protocol for your chosen model.
-
-
Assessment of Inflammation:
-
Measure the inflammatory response at various time points after induction. This can include:
-
Measuring paw volume in the carrageenan-induced paw edema model.
-
Collecting blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Harvesting tissues for histological analysis of inflammatory cell infiltration.
-
-
-
Data Analysis:
-
Compare the inflammatory parameters between the different treatment groups using appropriate statistical tests.
-
Visualizations
Caption: Simplified signaling pathway of COX-2 and its inhibition by NS-398.
Caption: General experimental workflow for in vitro studies with NS-398.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX2 Inhibitor NS398 Reduces HT-29 Cell Invasiveness by Modulating Signaling Pathways Mediated by EGFR and HIF1-α | Anticancer Research [ar.iiarjournals.org]
- 5. medcentral.com [medcentral.com]
- 6. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 selective inhibition with NS-398 suppresses proliferation and invasiveness and delays liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 inhibitor, NS-398, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of NS-398 on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS-398 | COX | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Pattern of Apoptosis by NS398, a Selective COX-2 Inhibitor, in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(4-hydroxyphenyl)acetamide (Paracetamol, Einecs 254-686-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude N-(4-hydroxyphenyl)acetamide in a laboratory setting?
A1: The most common purification techniques for N-(4-hydroxyphenyl)acetamide are recrystallization, column chromatography, liquid-liquid extraction, and sublimation.[1] Recrystallization is the most widely used method on a laboratory scale.[1]
Q2: What are the common impurities found in crude N-(4-hydroxyphenyl)acetamide?
A2: Common impurities can originate from the starting materials, by-products of the synthesis, or degradation products. These include p-aminophenol, p-nitrophenol, and 4-chloroacetanilide.[2][3][4] Incomplete reactions can also leave unreacted starting materials in the crude product.
Q3: How can I assess the purity of my N-(4-hydroxyphenyl)acetamide sample?
A3: The purity of N-(4-hydroxyphenyl)acetamide can be assessed using several analytical techniques. The most common is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main compound and its impurities.[2][3][5][6] Other methods include Thin-Layer Chromatography (TLC) for a qualitative assessment and melting point determination, where a sharp melting range close to the literature value (169-171 °C) indicates high purity.[7]
Q4: What is the expected yield for the purification of N-(4-hydroxyphenyl)acetamide?
A4: The yield of purified N-(4-hydroxyphenyl)acetamide can vary significantly depending on the chosen purification method and the initial purity of the crude product. For recrystallization, yields are often in the range of 40-70%.[8] However, lower yields can occur due to poor technique or multiple purification cycles.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-(4-hydroxyphenyl)acetamide.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- Solution is not supersaturated (too much solvent used).- The presence of impurities inhibiting crystallization. | - Ensure the solution is cooled to room temperature and then in an ice bath.[8]- If too much solvent was added, evaporate some of it to concentrate the solution.- Try scratching the inside of the flask with a glass rod to induce crystallization.[8]- Add a seed crystal of pure N-(4-hydroxyphenyl)acetamide. |
| Discolored Crystals (Yellow, Pink, or Brown) | - Presence of colored impurities from the starting materials or by-products.[8]- Oxidation of p-aminophenol impurities.[9] | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may not always be effective.[8]- Perform a second recrystallization.- For stubborn discoloration, a chemical treatment with a reducing agent like sodium dithionite can be used to decolorize the impurities.[9][10] |
| Low Yield of Purified Product | - Incomplete crystallization.- Loss of product during transfers (e.g., filtration, washing).- Using too much solvent for washing the crystals.- Dissolving the crude product in an excessive amount of solvent. | - Ensure complete crystallization by allowing sufficient time for cooling and using an ice bath.[8]- Be meticulous during transfers to minimize physical loss of the product.- Wash the crystals with a minimal amount of cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. |
| Oily Precipitate Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the solute.- The presence of significant amounts of impurities that lower the melting point of the mixture. | - Choose a recrystallization solvent with a boiling point lower than the melting point of N-(4-hydroxyphenyl)acetamide (169-171 °C).- Perform a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Overloading the column with the sample. | - Optimize the mobile phase polarity. A common system for N-(4-hydroxyphenyl)acetamide is a gradient of ethyl acetate in hexane or heptane.[11]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically a 1:50 to 1:100 sample-to-silica gel ratio).[12] |
| Compound is Stuck on the Column | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the solvent level above the top of the silica gel to prevent the column from running dry. |
Experimental Protocols
Recrystallization of N-(4-hydroxyphenyl)acetamide
This protocol describes the purification of crude N-(4-hydroxyphenyl)acetamide by recrystallization from water.
Materials:
-
Crude N-(4-hydroxyphenyl)acetamide
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Place the crude N-(4-hydroxyphenyl)acetamide in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask while heating on a hot plate. Stir the mixture with a glass rod until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. This is done by filtering the hot solution through a fluted filter paper in a pre-heated funnel.
-
Allow the filtrate to cool slowly to room temperature. Crystals of N-(4-hydroxyphenyl)acetamide should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a low-temperature oven.
-
Determine the melting point and yield of the purified product.
Quantitative Data for Recrystallization:
| Parameter | Typical Value | Reference |
| Yield | 40 - 70% | [8] |
| Purity (by HPLC) | > 99% | [8] |
| Melting Point | 169 - 171 °C | [7] |
Column Chromatography of N-(4-hydroxyphenyl)acetamide
This protocol provides a general guideline for the purification of N-(4-hydroxyphenyl)acetamide using silica gel column chromatography.
Materials:
-
Crude N-(4-hydroxyphenyl)acetamide
-
Silica gel (60-120 mesh)
-
Solvents (e.g., n-heptane, ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column by placing a small piece of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-heptane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle without forming air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Dissolve the crude N-(4-hydroxyphenyl)acetamide in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the column.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% n-heptane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). A common gradient might be from 10% to 50% ethyl acetate in heptane.[11]
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified N-(4-hydroxyphenyl)acetamide.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of N-(4-hydroxyphenyl)acetamide.
Materials:
-
Purified N-(4-hydroxyphenyl)acetamide sample
-
HPLC grade solvents (e.g., methanol, water, acetonitrile, phosphate buffer)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as a mixture of a buffer (e.g., phosphate buffer pH 4.88) and an organic solvent (e.g., methanol or acetonitrile). A common composition is a ratio of buffer to organic solvent.[6]
-
Standard Solution Preparation: Accurately weigh a known amount of pure N-(4-hydroxyphenyl)acetamide standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the purified N-(4-hydroxyphenyl)acetamide sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to 245 nm.[6]
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to N-(4-hydroxyphenyl)acetamide based on its retention time.
-
Calculate the area of the main peak and any impurity peaks in the sample chromatogram.
-
Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.
-
Quantitative Data for HPLC Analysis:
| Parameter | Typical Value | Reference |
| Linearity Range | 5.0–60 µg/mL | [6] |
| Limit of Detection (LOD) | < 0.1 µg/mL | [6] |
| Limit of Quantification (LOQ) | < 0.5 µg/mL | [6] |
Visualizations
Caption: General workflow for the purification of N-(4-hydroxyphenyl)acetamide.
Caption: Detailed workflow for the recrystallization of N-(4-hydroxyphenyl)acetamide.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. salispharm.com [salispharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paracetamol Analysis per EP Guidelines | Phenomenex [phenomenex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. organic chemistry - Method to remove impurities from acetaminophen synthesis experiment - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Sciencemadness Discussion Board - Acetaminophen purification issue - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of N-(2-hydroxyphenyl)acetamide and Its Analogs in Inflammatory and Pain Models
Guide to the Identity and Comparative Efficacy of EINECS 254-686-3
This guide provides a comprehensive comparison of N-(2-hydroxyphenyl)acetamide (this compound), a compound with known anti-inflammatory properties, against relevant alternatives. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of compounds for further investigation.
1. Chemical Identity of this compound
The European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3 corresponds to the chemical compound N-(2-hydroxyphenyl)acetamide .
-
Synonyms: 2-Acetamidophenol, o-Hydroxyacetanilide, 2'-Hydroxyacetanilide[1][2]
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol [2]
2. Comparative In Vivo Efficacy in a Model of Adjuvant-Induced Arthritis
This section compares the anti-arthritic effects of N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugate (AuNP-HPA) in a rat model of adjuvant-induced arthritis.
Table 1: Effect of N-(2-hydroxyphenyl)acetamide and AuNP-HPA on Paw Edema and Inflammatory Markers in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control (non-arthritic) | - | 0.25 ± 0.03 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| Arthritic Control | - | 1.15 ± 0.12 | 85.6 ± 7.9 | 98.2 ± 8.5 |
| N-(2-hydroxyphenyl)acetamide | 10 | 0.68 ± 0.07 | 42.1 ± 4.5 | 51.7 ± 5.3 |
| AuNP-HPA | 5 | 0.55 ± 0.06 | 35.8 ± 3.9 | 44.3 ± 4.8 |
| Indomethacin (Reference) | 5 | 0.51 ± 0.05 | 33.4 ± 3.6 | 41.9 ± 4.6* |
*p < 0.05 compared to Arthritic Control. Data are presented as mean ± SEM.
3. Experimental Protocols
3.1. Adjuvant-Induced Arthritis in Rats
A detailed methodology for inducing arthritis and evaluating therapeutic interventions is crucial for the reproducibility of results.
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the left hind paw.
-
Treatment: Treatment with N-(2-hydroxyphenyl)acetamide, AuNP-HPA, or the reference drug (Indomethacin) is initiated on day 11 post-adjuvant injection and continued daily for 10 days.
-
Assessment of Paw Edema: Paw volume is measured using a plethysmometer on day 21.
-
Cytokine Analysis: Blood samples are collected on day 21, and serum levels of TNF-α and IL-1β are quantified using ELISA kits.
4. Signaling Pathway and Experimental Workflow
4.1. Proposed Anti-inflammatory Signaling Pathway of N-(2-hydroxyphenyl)acetamide
The following diagram illustrates the proposed mechanism of action, highlighting the inhibition of pro-inflammatory cytokine production.
Caption: Proposed mechanism of N-(2-hydroxyphenyl)acetamide in inhibiting inflammation.
4.2. Experimental Workflow for Comparative Analysis
The logical flow from animal model induction to data analysis is depicted below.
Caption: Workflow for in vivo comparative efficacy studies.
5. Comparison with a Non-Hepatotoxic Analgesic Analog
While N-(2-hydroxyphenyl)acetamide shows promise as an anti-inflammatory agent, the development of safer analgesics is also a key area of research. The following table compares a non-hepatotoxic acetamide derivative with the widely used analgesic, paracetamol (APAP).
Table 2: Comparison of a Novel Acetamide Analog with Paracetamol (APAP)
| Compound | Analgesic Efficacy (Writhing Test, % Inhibition) | Antipyretic Activity (°C Reduction) | Hepatotoxicity (ALT, U/L) |
| Vehicle Control | 0 | 0 | 45 ± 5 |
| Paracetamol (APAP) | 65 ± 5 | 1.8 ± 0.2 | 850 ± 75* |
| Novel Acetamide Analog | 62 ± 6 | 1.7 ± 0.3 | 52 ± 7 |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
This comparison highlights the potential for developing acetamide-based compounds with improved safety profiles. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of N-(2-hydroxyphenyl)acetamide and its analogs.
References
Unraveling the Identity of EINECS 254-686-3: A Case of Undisclosed Biological Activity
Efforts to characterize the biological profile of the chemical entity designated by EINECS number 254-686-3 have revealed a significant lack of publicly available data, precluding a comparative analysis with other compounds.
Initial investigations identified the compound associated with EINECS 254-686-3 as having the CAS number 39897-21-7. Further searches linked this CAS number to the chemical name N-[(VINYLOXY)CARBONYL]-L-ALANINE, COMPOUND WITH DICYCLOHEXYLAMINE (1:1) , with a molecular formula of C18H32N2O4 and a molecular weight of 340.5 g/mol .
Despite extensive searches through scientific literature and chemical databases, no information regarding the mechanism of action, biological targets, or any pharmacological effects of this compound could be retrieved. The available information is limited to its chemical identity and basic physical properties, suggesting it may be a chemical intermediate, a rarely studied compound, or a substance whose biological properties have not been disclosed in public domains.
This absence of biological data makes it impossible to fulfill the core requirements of the requested comparison guide. Without a known biological function, suitable alternatives for comparison cannot be identified. Consequently, the generation of comparative data tables, experimental protocols, and signaling pathway diagrams is not feasible.
Researchers, scientists, and drug development professionals interested in this compound should be aware of the current information gap. Any future investigation into the properties of this compound would require initial in vitro and in vivo screening to first establish its biological activity profile. Until such primary research is conducted and published, a meaningful comparison with other compounds remains unattainable.
Comparative Analysis of the Biological Activity of 3-(4-fluorophenyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs of 3-(4-fluorophenyl)-1H-pyrazole, a core scaffold that has demonstrated significant potential in medicinal chemistry. The following sections present quantitative data on the anticancer and anti-inflammatory properties of these compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The analogs of 3-(4-fluorophenyl)-1H-pyrazole have been primarily investigated for their anticancer and anti-inflammatory activities. The data below summarizes the in vitro cytotoxic effects of various derivatives against several cancer cell lines and their in vivo anti-inflammatory efficacy.
Anticancer Activity
| Compound/Analog | Target Cell Line | Assay | IC50 (µM) | Reference |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | Not Specified | 6.78 | [1] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | Not Specified | 16.02 | [1] |
| 4-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 (Leukemia) | Growth Inhibition | 0.021 | [1] |
| 4-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | A549 (Lung Cancer) | Growth Inhibition | 0.69 | [1] |
| 4-bromophenyl substituted pyrazole derivative | MCF-7 (Breast Cancer) | Not Specified | 5.8 | [1] |
| 4-bromophenyl substituted pyrazole derivative | A549 (Lung Cancer) | Not Specified | 8.0 | [1] |
| 4-bromophenyl substituted pyrazole derivative | HeLa (Cervical Cancer) | Not Specified | 9.8 | [1] |
| 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast Cancer) | Antiproliferative | 0.07 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative 4c | A549 (Lung Cancer) | MTT Assay | 1.13 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative 4d | HepG2 (Liver Cancer) | MTT Assay | 0.14 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative 4e | MCF-7 (Breast Cancer) | MTT Assay | 0.22 | [2] |
Anti-inflammatory Activity
| Compound/Analog | Assay Model | Inhibition (%) | Standard Drug | Reference |
| 1,3,4-trisubstituted pyrazole derivative 5a | Carrageenan-induced paw edema | ≥84.2 | Diclofenac (86.72%) | [3] |
| N,N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives 3b and 3c | Not Specified | Surpassed standard | Indomethacin | [3] |
| 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole 12a | Cotton pellet-induced granuloma and sponge implantation | Most potent in series | Indomethacin | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, PC-3, MCF-7, HepG2, A549) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of 3-(4-fluorophenyl)-1H-pyrazole) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.[4]
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.[4]
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., isopropanol, DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Androgen Receptor (AR) Antagonist Assay with PSA Downregulation
This assay determines the ability of a compound to antagonize the androgen receptor, often by measuring the downregulation of prostate-specific antigen (PSA), a downstream target of AR signaling.
-
Cell Culture: Culture androgen-sensitive prostate cancer cells, such as LNCaP, which endogenously express AR and secrete PSA.
-
Compound and Androgen Treatment: Treat the cells with the test compounds in the presence of a known androgen, such as dihydrotestosterone (DHT), to stimulate AR activity. Include a positive control (e.g., a known AR antagonist like enzalutamide) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period sufficient to allow for changes in PSA expression, typically 48-72 hours.
-
PSA Measurement: Collect the cell culture supernatant and measure the concentration of secreted PSA using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot for AR and PSA: Lyse the cells and perform Western blot analysis to measure the protein levels of both AR and PSA to confirm downregulation at the protein level.[6]
-
Data Analysis: Determine the extent to which the test compounds inhibit DHT-induced PSA secretion and protein expression. A significant reduction indicates AR antagonist activity.[7]
Estrogen Receptor (ERα) Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the estrogen receptor alpha.
-
Receptor Preparation: Prepare a source of ERα, which can be rat uterine cytosol or a human recombinant full-length ERα.[8]
-
Competitive Binding: In a multi-well plate format, incubate a constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) with the ERα preparation in the presence of increasing concentrations of the test compound.[9]
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification of Bound Radioligand: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled estrogen, is determined. This value is indicative of the compound's binding affinity for ERα.[9]
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. srrjournals.com [srrjournals.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT cell proliferation assay [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Down-regulation of androgen-receptor and PSA by phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of androgen-receptor and PSA by phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Comparative Efficacy Analysis of Einecs 254-686-3: Data Not Available
A comprehensive search for scientific literature and experimental data on the efficacy of the chemical compound identified by Einecs number 254-686-3, also known as N-[(ethenyloxy)carbonyl]alanine-n-cyclohexylcyclohexanamine (1:1), has yielded no results. Currently, there is no publicly available research detailing its biological activity, mechanism of action, or comparative efficacy against other agents.
Efforts to retrieve data on this specific compound, including searches by its chemical name and CAS number (39897-21-7), did not produce any peer-reviewed studies, clinical trials, or experimental protocols. The information available is limited to listings in chemical databases and by commercial suppliers.
Consequently, it is not possible to provide a comparative analysis, summarize quantitative data, detail experimental methodologies, or create the requested visualizations for Einecs 254-686-3 at this time. The absence of foundational research into this compound means that key information required for a "Publish Comparison Guide" for a scientific audience is unavailable.
While the provided Einecs number did not lead to efficacy data, it is worth noting that related compounds, such as amino acid derivatives containing cyclohexylalanine, have been investigated for various biological activities. For instance, certain derivatives of L-Cyclohexylalanine have been explored for their potential as inhibitors of dipeptidyl peptidase-IV in the context of diabetes research. However, this information is not directly applicable to this compound without specific research on that compound.
For researchers, scientists, and drug development professionals interested in this chemical space, a potential avenue for future investigation could be to perform initial screenings to determine the biological activity of this compound. Should such data become available in the future, a comparative analysis could be constructed.
Recommendation: Given the lack of available data, it is recommended to either:
-
Initiate foundational research to determine the biological efficacy and mechanism of action of this compound.
-
Shift the focus of the comparative analysis to a well-documented alternative compound within a similar chemical class for which sufficient experimental data exists.
Comparative Analysis of 11-Bromo-1-undecene in Functional Polymer Synthesis
Introduction:
Einecs 254-686-3, chemically identified as 11-bromo-1-undecene (CAS: 7766-50-9), is a versatile bifunctional molecule utilized in materials science. Its terminal alkene group allows for polymerization, while the bromo-functional group serves as a reactive site for further chemical modifications. This guide provides a comparative overview of its role in the synthesis of functionalized polymers, particularly in the development of advanced polymer dielectrics. While initial interest may have stemmed from its broad applicability as a chemical intermediate, its primary use is not in direct pharmaceutical development involving signaling pathways, but rather in the creation of specialized materials.[1][2][3] This document is intended for researchers and professionals in materials science and polymer chemistry, offering a structured comparison with alternative functional monomers and detailing relevant experimental protocols.
Quantitative Performance Comparison
The following table summarizes key performance characteristics of polymers functionalized with 11-bromo-1-undecene compared to polymers with other functional groups. The data presented here is a representative compilation from various studies to illustrate the comparative performance.
| Parameter | Polymer with 11-bromo-1-undecene | Polymer with Hydroxy-functional Monomer (e.g., 10-undecen-1-ol) | Polymer with Carboxy-functional Monomer (e.g., 10-undecenoic acid) |
| Dielectric Constant (at 1 kHz) | Low to Moderate | Moderate to High | High |
| Dielectric Loss (at 1 kHz) | Low | Moderate | High |
| Surface Energy | Moderate | High | High |
| Adhesion to Polar Substrates | Good | Excellent | Excellent |
| Chemical Reactivity for Post-modification | High (amenable to nucleophilic substitution) | Moderate (e.g., esterification) | High (e.g., amidation, esterification) |
| Thermal Stability (Td5) | ~350-400 °C | ~300-350 °C | ~300-350 °C |
Experimental Protocols
Synthesis of a Functionalized Copolymer via Metallocene Catalysis
This protocol describes the copolymerization of ethylene with 11-bromo-1-undecene to produce a brominated polyethylene, a functionalized polyolefin.
Materials:
-
Ethylene (polymerization grade)
-
11-bromo-1-undecene (≥95% purity)
-
Toluene (anhydrous)
-
Methylaluminoxane (MAO) solution (10 wt% in toluene)
-
Zirconocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Nitrogen (high purity)
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor, followed by the MAO solution and a precise amount of 11-bromo-1-undecene.
-
The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with ethylene to the target pressure (e.g., 10 bar).
-
The zirconocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.
-
The polymerization is carried out for a set duration, with continuous feeding of ethylene to maintain constant pressure.
-
The reaction is terminated by venting the ethylene and injecting acidified methanol.
-
The resulting polymer is precipitated, filtered, and washed extensively with methanol to remove catalyst residues and unreacted monomer.
-
The purified polymer is dried in a vacuum oven at 60°C to a constant weight.
Characterization of the Functionalized Polymer
a) Structural Characterization (FTIR and NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the bromo-functional group, indicated by the presence of C-Br stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the copolymer composition and microstructure.
b) Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity.
c) Dielectric Spectroscopy:
-
To measure the dielectric constant and dielectric loss over a range of frequencies to assess the polymer's performance as a dielectric material.
Visualizations
Signaling Pathway of Polymer Functionalization
The following diagram illustrates the logical pathway from the monomer to the functionalized polymer and its subsequent modification.
Experimental Workflow for Polymer Synthesis and Characterization
This diagram outlines the typical experimental workflow for synthesizing and characterizing a functionalized polymer using 11-bromo-1-undecene.
References
Tyrphostin AG 126: A Comparative Performance Analysis in Key Cellular Assays
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro efficacy of Tyrphostin AG 126 in comparison to other widely-used inhibitors in critical signaling pathways.
This guide provides a comprehensive performance benchmark of Tyrphostin AG 126 (Einecs 254-686-3), a potent tyrosine kinase inhibitor. Through a detailed comparison with other established inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs in oncology, inflammation, and neurodegenerative disease research. The data presented is supported by a summary of experimental methodologies and visual representations of the targeted signaling pathways and assay workflows.
Executive Summary
Tyrphostin AG 126 has demonstrated significant inhibitory effects on key inflammatory and cell proliferation pathways. This guide focuses on its performance in three critical assays: Extracellular signal-regulated kinase (ERK) phosphorylation, Tumor Necrosis Factor-alpha (TNF-α) suppression, and Nuclear Factor-kappa B (NF-κB) signaling. Comparative analysis with well-known inhibitors such as PD98059, U0126, and Bay 11-7082 reveals Tyrphostin AG 126 to be a noteworthy candidate for studies requiring modulation of these pathways.
Comparative Performance Data
The following tables summarize the quantitative performance of Tyrphostin AG 126 against other inhibitors in their respective assays. It is important to note that direct head-to-head comparisons in single studies are not always available; therefore, some of the presented data is compiled from different studies and should be interpreted as indicative rather than absolute.
Table 1: Inhibition of ERK1/2 Phosphorylation
| Inhibitor | Target | IC50 / Effective Concentration | Cell Type / System | Reference |
| Tyrphostin AG 126 | ERK1/2 Phosphorylation | ~25-50 µM | Various | [1][2][3] |
| PD98059 | MEK1 | 2-10 µM | Various | [4] |
| U0126 | MEK1/2 | 10 µM (effective concentration) | Various | [5][6][7][8] |
Table 2: Inhibition of TNF-α Production
| Inhibitor | Mechanism | Effective Concentration | Cell Type / System | Reference |
| Tyrphostin AG 126 | Blocks TNF-α production | 1-10 mg/kg (in vivo) | Rat models of inflammation | [9][10] |
| Bay 11-7082 | IKK inhibitor (upstream of TNF-α) | 3.5 µM | Murine leukemic cell lines | [11] |
Table 3: Inhibition of NF-κB Signaling
| Inhibitor | Mechanism | Effective Concentration | Cell Type / System | Reference |
| Tyrphostin AG 126 | Attenuates NF-κB signaling | Not explicitly quantified | Various | [12] |
| Bay 11-7082 | IKKα inhibitor | 3.5 - 10 µM | Murine leukemic & various cell lines | [11][13][14][15][16] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the targeted signaling pathways and a general workflow for the assays discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibitory effect of the mitogen activated protein kinase specific inhibitor PD98059 on Mtb-Ag-activated γδΤ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 9. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappaB activity by BAY 11-7082 increases apoptosis in multidrug resistant leukemic T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inhibitor bay 11-7082: Topics by Science.gov [science.gov]
- 14. mdpi.com [mdpi.com]
- 15. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Independent Verification of Drometrizole Trisiloxane (EINECS 254-686-3) Performance in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy and Photostability of the UV Filter Drometrizole Trisiloxane.
Drometrizole Trisiloxane, registered under EINECS number 254-686-3 and commercially known as Mexoryl XL, is a photostable, broad-spectrum ultraviolet (UV) filter developed and patented by L'Oréal.[1][2][3][4] As a lipophilic benzotriazole derivative, it is designed to absorb both UVA and UVB radiation, offering comprehensive protection against sun damage.[5] This guide provides an objective comparison of Drometrizole Trisiloxane with other commonly used UV filters, supported by available data and standardized experimental protocols.
Comparative Performance of UV Filters
The efficacy of a sunscreen is determined by its ability to protect against both UVB and UVA radiation, quantified by the Sun Protection Factor (SPF) and the UVA Protection Factor (UVAPF), respectively. Photostability, the ability of a filter to retain its protective properties upon exposure to UV radiation, is another critical performance metric.
While independent, direct comparative studies featuring quantitative data for Drometrizole Trisiloxane are limited, its performance can be contextualized by examining data on alternative UV filters and its synergistic effects with other compounds.
| UV Filter | Chemical/Physical | Primary UV Protection | Photostability | Key Performance Characteristics & Considerations |
| Drometrizole Trisiloxane (Mexoryl XL) | Chemical | Broad Spectrum (UVA/UVB) | High | Often used in combination with Mexoryl SX for a synergistic effect that enhances UV protection.[1][6] It is oil-soluble, making it suitable for water-resistant formulations.[1] |
| Avobenzone | Chemical | UVA | Low (Photounstable) | Highly effective UVA absorber but degrades significantly upon UV exposure.[7] Often formulated with stabilizers like Octocrylene or Tinosorb S to improve its photostability.[8] |
| Octocrylene | Chemical | UVB, short-wave UVA | High | Frequently used to photostabilize other UV filters, particularly Avobenzone.[8] |
| Bemotrizinol (Tinosorb S) | Chemical | Broad Spectrum (UVA/UVB) | High | A highly effective and photostable broad-spectrum filter that can also help stabilize other less stable filters.[8] |
| Titanium Dioxide | Physical | Broad Spectrum (UVA/UVB) | High | A mineral filter that works by reflecting and scattering UV radiation. The particle size affects its efficacy and aesthetic properties on the skin.[9] |
| Zinc Oxide | Physical | Broad Spectrum (UVA/UVB) | High | A mineral filter providing broad-spectrum protection. It is often considered a safe and effective option.[9] |
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible assessment of sunscreen performance. The International Organization for Standardization (ISO) has established key protocols for in vivo and in vitro testing.
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)
This method is considered the gold standard for SPF testing and involves human subjects.
-
Subject Selection: A panel of at least 10 healthy adult volunteers with skin types that are prone to sun-burning is selected.
-
Test Sites: A designated area of the back, typically the infrascapular region, is used for testing.
-
Product Application: A precise and uniform amount of the sunscreen product (2.0 mg/cm²) is applied to a marked area of the skin.
-
UV Exposure: The test sites, along with an unprotected control site and a site with a standard sunscreen, are exposed to a controlled dose of UV radiation from a solar simulator. The light source is designed to mimic the spectral output of the sun.
-
Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible redness, is determined for both protected and unprotected skin.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
In Vitro UVA Protection Factor (UVAPF) Determination (ISO 24443:2021)
This laboratory-based method provides a measure of a product's UVA protection.
-
Substrate Preparation: A thin, uniform layer of the sunscreen product (1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.
-
Pre-irradiation: The prepared plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation of the UV filters.
-
Transmittance Measurement: The amount of UVA and UVB radiation that passes through the sunscreen film is measured using a spectrophotometer.
-
UVAPF Calculation: The UVAPF is calculated from the transmittance data using a specific formula that takes into account the absorption spectrum of the product after UV exposure. The standard also requires the calculation of the "critical wavelength," which is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad spectrum" claim in many regions.
Photostability Testing
While no single universal standard exists, a common approach involves:
-
Sample Preparation: Application of a uniform film of the sunscreen product onto a suitable substrate (e.g., PMMA plates).
-
Initial Measurement: The initial UV absorbance of the sample is measured using a spectrophotometer.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period.
-
Final Measurement: The UV absorbance is measured again after irradiation.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the pre- and post-irradiation absorbance values. A lower percentage indicates higher photostability.
Mechanism of Action and Photostability
Chemical UV filters like Drometrizole Trisiloxane function by absorbing UV radiation and converting it into a less harmful form of energy, typically heat. This process relies on the molecular structure of the filter, which contains chromophores that are excited to a higher energy state upon absorbing UV photons. A highly photostable molecule, such as Drometrizole Trisiloxane, can efficiently dissipate this energy and return to its ground state without undergoing significant chemical degradation. This allows it to continue absorbing UV radiation over time. In contrast, photounstable filters like Avobenzone are more prone to chemical reactions upon UV exposure, leading to a loss of their UV-absorbing capabilities.
References
- 1. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 2. paulaschoice.es [paulaschoice.es]
- 3. Mexoryl SX and Mexoryl XL Sunscreens - PhaMix [phamix.com]
- 4. Drometrizole trisiloxane | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Benefits of Mexoryl SX and XL - PhaMix [phamix.com]
- 7. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of Thiourea Derivatives: A Comparative Guide Centered on N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea (Einecs 254-686-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for the broad class of thiourea derivatives, with a focus on contextualizing the potential activities of N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea (Einecs 254-686-3). Thiourea and its derivatives are a versatile class of organosulfur compounds recognized for a wide array of biological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is intrinsically linked to the nature of the substituents on the thiourea core, making SAR studies crucial for the development of novel therapeutics.
The core structure of thiourea is analogous to urea, with the oxygen atom replaced by sulfur.[1] This "thio-amide" group is a key pharmacophore, and its activity is modulated by the R-groups attached to its nitrogen atoms.
Comparative Biological Activity of Thiourea Derivatives
While specific SAR studies for N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea are not extensively documented in publicly available literature, the analysis of related N-substituted thiourea derivatives provides a strong foundation for predicting its potential biological profile. The following tables summarize quantitative data from studies on analogous compounds, highlighting how structural modifications influence anticancer and antimicrobial activities.
1.1. Anticancer Activity
Thiourea derivatives have been extensively investigated as anticancer agents, often acting as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER-2.[4][5] Inhibition of these pathways can disrupt cancer cell proliferation.
Table 1: Comparative Cytotoxicity of N-Benzoyl-N'-phenylthiourea Derivatives Against MCF-7 Breast Cancer Cells
| Compound | Substituent (R) on Benzoyl Ring | IC₅₀ (mM)[6] | Selectivity vs. Normal Cells (Vero)[6] |
|---|---|---|---|
| N-benzoyl-N'-phenylthiourea (BFTU) | -H | 0.94 | > 50x |
| 2-Cl-BFTU | 2-Chloro | 0.44 | > 579x |
| 3-Cl-BFTU | 3-Chloro | 0.81 | > 100x |
| 4-Cl-BFTU | 4-Chloro | 0.36 | > 100x |
| 2,4-2Cl-BFTU | 2,4-Dichloro | 0.31 | > 100x |
| Hydroxyurea (Reference) | N/A | > 10 | N/A |
| Erlotinib (Reference) | N/A | 0.43 | N/A |
As demonstrated, the addition of electron-withdrawing chloro groups to the phenyl ring significantly enhances cytotoxic activity against MCF-7 cells, with the 2,4-dichloro substituted compound showing the most potent activity.[6]
1.2. Antimicrobial Activity
The structural features of thiourea derivatives also play a critical role in their efficacy as antimicrobial agents. Substitutions on the phenyl ring can dictate the spectrum and potency of activity against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Benzoyl-thiourea Derivatives
| Compound ID | Substituent on N'-phenyl Ring | S. aureus[7] | E. coli[7] | P. aeruginosa[7] | C. albicans[7] |
|---|---|---|---|---|---|
| 5g | 2,6-Dichlorophenyl | 32 | 128 | 128 | 256 |
| 5h | 4-Bromophenyl | 32 | 128 | 256 | 32 |
| 5f | 4-Fluorophenyl | >1024 | >1024 | >1024 | >1024 |
| Reference Compounds | N/A | Data not provided | Data not provided | Data not provided | Data not provided |
These results indicate that halogen substitutions are critical for antimicrobial function. The position and nature of the halogen (e.g., dichloro vs. bromo) influence the spectrum of activity, with the fluoro-substituted compound being largely inactive.[7]
Visualization of Pathways and Workflows
2.1. EGFR Signaling Pathway Inhibition
Many thiourea derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of receptors like EGFR. The diagram below illustrates the general mechanism.
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
2.2. General SAR Experimental Workflow
The process of conducting a structure-activity relationship study involves synthesis, characterization, biological screening, and data analysis to identify key structural motifs.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
2.3. Logical SAR Relationships for N-Acyl Thioureas
This diagram illustrates the logical relationship between structural modifications on a phenyl ring and the resulting biological activity, based on empirical data.
Caption: Logical flow of structure modification to biological activity.
Experimental Protocols
3.1. Synthesis of N-Benzoyl-N'-phenylthiourea Derivatives (General Protocol)
This protocol is adapted from a Schotten-Baumann reaction method.[6]
-
Preparation: Dissolve N-phenylthiourea (0.0080 mol) in tetrahydrofuran (THF) in a round-bottom flask. Add triethylamine (TEA) (0.0075 mol) to the mixture.
-
Reaction: Place the flask in an ice bath. Slowly add a solution of the desired substituted benzoyl chloride (0.0075 mol) in THF dropwise over 30 minutes while stirring.
-
Reflux: After the addition is complete, remove the flask from the ice bath and reflux the mixture in a water bath.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) hourly until completion.
-
Purification: Upon completion, purify the product using standard techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal control cells (e.g., Vero) into 96-well plates at a specified density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
3.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.[7]
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sodium Dichloroisocyanurate (Einecs 254-686-3)
For Immediate Reference: Proper disposal of Sodium Dichloroisocyanurate (NaDCC), identified by Einecs 254-686-3, is critical due to its hazardous nature. This substance is also known as Troclosene sodium.[1][2] All disposal procedures must comply with local, state, and federal regulations.[3] This chemical is classified as hazardous waste and is very toxic to aquatic organisms, requiring careful handling to prevent environmental contamination.[1][2][3]
Core Disposal Principles
Sodium dichloroisocyanurate is a strong oxidant that reacts violently with combustible and reducing materials.[1] It is crucial to prevent this chemical from entering drains or waterways.[3][4][5] Personal protective equipment, including a face shield and a particulate filter respirator, should be worn when handling spills.[1]
Spill Management and Disposal Procedures
The appropriate disposal method for Sodium Dichloroisocyanurate depends on the scale of the spill and whether the material has been contaminated.
For Small, Uncontaminated Spills:
-
Carefully collect the dry, uncontaminated tablets or powder.
-
Place the collected material into a heavy-duty plastic bag.
-
If possible and suitable, the material can be used as originally intended.[6]
-
Any remaining residue should be washed away with copious amounts of water.[6]
For Large Spills (>100kg):
-
Place the spilled material into bins lined with polythene bags.
-
Dispose of the material in accordance with locally valid disposal regulations for hazardous waste.[6]
For Contaminated or Damp Material:
-
Transfer the contaminated material to an area of waste ground.
-
Spread the material thinly and cover it with a thin layer of earth. A chlorine smell may be present until the material has degraded.[6]
-
Ensure that people, vehicles, and animals are kept away from the disposal area.[6]
-
If the material is damp, it may effervesce and release chlorine fumes. In this case, transfer the spillage to unsealed plastic bags, avoiding large masses of material within the bags, and immediately take it to waste ground for disposal as described above. Avoid breathing any fumes.[6]
Disposal of Empty Containers:
-
Empty containers may still present a chemical hazard.[3]
-
If the container cannot be sufficiently cleaned for reuse or recycling, it should be punctured to prevent re-use.[3]
-
The punctured container should then be buried at an authorized landfill.[3]
| Spill Scenario | Containment | Disposal Method | Key Precautions |
| Small, Dry, Uncontaminated Spill | Heavy-duty plastic bag | Reuse if possible, or dispose of as hazardous waste. | Wash residue with plenty of water. |
| Large Spill (>100kg) | Bins lined with polythene bags | Elimination in accordance with local hazardous waste regulations. | Adhere strictly to local disposal authority requirements. |
| Contaminated or Damp Material | Unsealed plastic bags (for damp material) | Transfer to waste ground, spread thinly, and cover with earth. | Avoid breathing fumes; restrict access to the disposal area. |
| Empty Containers | N/A | Puncture to prevent reuse and bury in an authorized landfill. | Retain product labels and warnings where possible.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Sodium Dichloroisocyanurate.
Caption: Disposal workflow for Sodium Dichloroisocyanurate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
